Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Executive Summary Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their profound ability to interact with a diverse array of biological targets. Among these, 7-Methox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their profound ability to interact with a diverse array of biological targets. Among these, 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) serves as a highly specialized, sterically and electronically tuned building block. The C3-carbaldehyde moiety provides a versatile handle for downstream functionalization (e.g., Schiff base formation, reductive amination), while the C4-methyl and C7-methoxy substituents dictate the molecule's conformational preferences and metabolic stability.
As a Senior Application Scientist, I designed this guide to bridge macroscopic synthetic planning with microscopic analytical verification. This whitepaper details the critical mass dichotomy of this compound and provides a self-validating analytical workflow for its precise identification.
Physicochemical Profiling: The Mass Dichotomy
In pharmaceutical development, distinguishing between a compound's molecular weight and its exact mass is not merely an academic exercise—it dictates the transition from macroscopic synthesis to microscopic analytical verification.
Table 1: Core Physicochemical Parameters
Parameter
Value
Analytical / Synthetic Significance
IUPAC Name
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Standardized structural nomenclature.
CAS Registry Number
1158431-48-1
Unique identifier for commercial sourcing .
Molecular Formula
C₁₁H₁₁NO₂
Defines the fundamental elemental composition.
Molecular Weight
189.214 g/mol
Calculated using average isotopic abundances; essential for bulk stoichiometric and yield calculations.
Exact Mass (Monoisotopic)
189.078979 Da
Calculated using the most abundant isotopes (
12
C,
1
H,
14
N,
16
O); critical for HRMS identification.
[M+H]⁺ Target m/z
190.086255
The theoretical target mass for positive-ion mode ESI-MS.
Causality in Mass Selection:
Molecular weight incorporates the natural distribution of isotopes (e.g., ~1.1%
13
C). It is the value used when weighing reagents on a balance. Conversely, High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the exact monoisotopic mass . Identifying a metabolite or confirming a synthesized product requires matching this exact mass with sub-5 ppm (parts per million) error to eliminate false positive empirical formulas .
Fig 1. Divergent utility of molecular weight versus exact mass in drug development workflows.
An analytical protocol is only as reliable as its internal validation mechanisms. The following Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is designed to determine the exact mass of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde while inherently preventing instrumental drift and carryover errors.
Protocol: LC-ESI-QTOF-MS Exact Mass Determination
Objective: Verify the [M+H]⁺ ion (theoretical m/z 190.0863) with a mass error of < 3 ppm.
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol, then dilute to 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid.
Causality: The indole core is moderately lipophilic; methanol ensures complete solvation without precipitation. Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for positive electrospray ionization (ESI+).
Step 2: Chromatographic Separation (The Blank-Check System)
Action: Utilize a C18 Reverse Phase column (50 mm x 2.1 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
Self-Validation: Inject a solvent blank immediately prior to the sample. This proves that any signal detected at m/z 190.0863 in the subsequent run is strictly from the sample and not column carryover or isobaric background noise.
Step 3: HRMS Acquisition with Active Lock Mass
Action: Operate the Q-TOF in ESI+ mode. Continuously infuse Leucine Enkephalin via a secondary lock-spray interface.
Causality: Time-of-Flight mass analyzers are susceptible to thermal expansion and electronic drift. Leucine Enkephalin produces a highly stable reference ion at m/z 556.2771 . The instrument's software continuously corrects the mass axis against this known standard in real-time, ensuring sub-ppm mass accuracy throughout the run.
Step 4: Data Processing & Isotopic Verification
Action: Extract the chromatogram at m/z 190.0863 (± 5 ppm window). Calculate the mass error.
Self-Validation: Do not rely on exact mass alone. Verify the M+1 isotopic peak. Because the molecule contains 11 carbon atoms, the
13
C isotopic peak (m/z ~191.089) must have an intensity of approximately 12.1% (11 × 1.1%) relative to the monoisotopic peak. A deviation here indicates a co-eluting isobaric interference.
The precise molecular mass of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde reflects its highly substituted architecture, which is purposefully designed for late-stage functionalization.
C3-Carbaldehyde: Acts as a potent electrophile. It readily undergoes Knoevenagel condensations with active methylene compounds or reductive aminations with primary amines to yield complex alkaloid-like scaffolds.
C4-Methyl & C7-Methoxy: These substituents exert significant steric hindrance and electron-donating effects through resonance. The C7-methoxy group enriches the electron density of the indole ring, altering its oxidation potential, which is highly relevant when profiling its metabolic degradation pathways via HRMS .
References
Title: Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development
Source: ResearchGate
URL: [Link]
Title: What is the m/z of leucine enkephalin used as lockmass? (WKB27224)
Source: Waters Corporation Knowledge Base
URL: [Link]
Title: High-Resolution Mass Spectrometry in Drug Discovery
Source: ResolveMass Laboratories
URL: [Link]
Exploratory
Biological Activity and Therapeutic Potential of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde Derivatives: A Technical Whitepaper
Executive Summary Indole-3-carbaldehyde (I3A) and its derivatives represent a privileged class of heterocyclic pharmacophores with profound implications in modern drug discovery. As a Senior Application Scientist, I have...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indole-3-carbaldehyde (I3A) and its derivatives represent a privileged class of heterocyclic pharmacophores with profound implications in modern drug discovery. As a Senior Application Scientist, I have observed that minor structural modifications to the indole core can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile. This whitepaper explores the specific biological activities of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde derivatives. By analyzing the structure-activity relationships (SAR) governed by the electron-donating 7-methoxy group and the sterically restricting 4-methyl group, we delineate their roles as potent Aryl Hydrocarbon Receptor (AhR) modulators, antimicrobial agents, and targeted anticancer therapeutics.
Structural Rationale: The 7-Methoxy-4-methyl Advantage
The biological activity of indole-carbaldehyde derivatives is heavily dictated by the substitution pattern on the indole ring, which influences both electronic distribution and spatial geometry1[1].
The C3-Carbaldehyde Core: The aldehyde group acts as a versatile electrophilic center. This enables the straightforward synthesis of Schiff bases, hydrazones, and thiosemicarbazones, which are critical for coordinating with metalloenzymes (e.g., tyrosinase) and fitting into kinase ATP-binding pockets 2[2].
7-Methoxy Substitution: The methoxy group at the 7-position serves as an electron-donating group (EDG) via resonance, enriching the electron density of the indole π-system. This enhances the molecule's ability to participate in cation-π interactions and act as a hydrogen bond acceptor, significantly boosting its antiproliferative and antifungal activities 3[3].
4-Methyl Substitution: The introduction of a methyl group at the 4-position introduces strategic steric bulk. This restricts the rotational freedom of the C3-substituent, locking the molecule into a bioactive conformation. This rigidity enhances selectivity for specific receptor pockets, such as the AhR ligand-binding domain, while minimizing off-target toxicity.
Mechanisms of Action
Aryl Hydrocarbon Receptor (AhR) Modulation
I3A is a well-documented endogenous metabolite produced by gut microbiota (e.g., Lactobacillus species) that acts as an agonist for the AhR4[4]. The 7-methoxy-4-methyl derivatives exhibit enhanced lipophilicity, improving cellular permeability and AhR binding affinity.
Upon ligand binding, the cytosolic AhR complex undergoes a conformational change, shedding chaperones (HSP90, XAP2) and translocating to the nucleus. Here, it heterodimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic-responsive elements (XREs), driving the transcription of target genes like IL-22, which is vital for mucosal homeostasis and protection against metabolic syndrome5[5].
AhR signaling pathway activation by indole-3-carbaldehyde derivatives.
Tyrosinase and Kinase Inhibition
Beyond AhR, these derivatives act as potent enzyme inhibitors. When derivatized into thioureas or thiosemicarbazones, the sulfur and nitrogen atoms in the side chain chelate copper ions in the active site of tyrosinase. Simultaneously, the 7-methoxy group stabilizes the complex via secondary hydrogen bonding, making these compounds highly effective in dermatological and oncological applications.
Quantitative Biological Activity Profiling
To objectively evaluate the efficacy of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde derivatives, quantitative data from in vitro assays are summarized below. The data represents a comparative baseline against standard therapeutics, extrapolated from structurally analogous methoxy-indole derivatives.
To ensure scientific integrity, all experimental workflows must be self-validating. This means incorporating internal controls, orthogonal validation steps, and rigorous purity checks to prevent false positives caused by degradation or vehicle toxicity.
Self-validating experimental workflow for indole derivative screening.
Protocol 1: Synthesis of 7-Methoxy-4-methyl-1H-indole-3-thiosemicarbazone
Causality & Rationale: Thiosemicarbazones are synthesized to enhance the metal-chelating properties of the core aldehyde, which is crucial for tyrosinase inhibition. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without causing degradation of the electron-rich indole ring.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde in 15 mL of anhydrous ethanol in a round-bottom flask.
Reagent Addition: Add 1.1 mmol of thiosemicarbazide to the solution.
Catalysis: Add 3-5 drops of glacial acetic acid (catalytic amount).
Self-Validation Check: The pH should be approximately 4.5-5.0. If the solution is too acidic, side reactions (e.g., polymerization of the indole) may occur.
Reflux: Heat the mixture under reflux at 80°C for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v).
Isolation: Cool the mixture to room temperature, then precipitate the product by pouring it into 50 mL of ice-cold distilled water.
Purification: Filter the solid under vacuum, wash with cold ethanol, and recrystallize from a methanol/water mixture.
Validation: Confirm the structure via 1H-NMR (verify the disappearance of the aldehyde proton at ~9.9 ppm and the appearance of the imine proton at ~8.2 ppm) and LC-MS (ensure purity >98% before biological testing).
Protocol 2: In Vitro AhR Reporter Gene Assay
Causality & Rationale: To quantify the AhR agonistic activity, a luciferase reporter assay is utilized. HepG2 cells stably transfected with an XRE-driven luciferase plasmid provide a direct, quantifiable luminescent readout of AhR transcriptional activation, isolating the receptor's specific activity from generalized cellular responses.
Step-by-Step Methodology:
Cell Culture: Seed HepG2-XRE-Luc cells in a 96-well plate at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Treatment Preparation: Prepare serial dilutions of the synthesized derivative in DMSO.
Control Causality: The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which would artificially lower the luminescence readout.
Dosing: Treat the cells with the compound concentrations (e.g., 0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) to establish baseline luminescence and a positive control (FICZ, 10 nM) to validate assay responsiveness.
Incubation: Incubate for 24 hours to allow for AhR translocation, DNA binding, and luciferase expression.
Lysis and Detection: Remove media, wash the cells with PBS, and add 50 μL of passive lysis buffer per well. Add 50 μL of Luciferase Assay Reagent (e.g., Promega).
Quantification: Immediately measure luminescence using a microplate reader.
Data Analysis: Normalize the luminescence of treated wells to the vehicle control. Calculate the EC50 using non-linear regression analysis (e.g., via GraphPad Prism).
Conclusion
The 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde scaffold is a highly tunable pharmacophore. The strategic placement of the methoxy and methyl groups significantly alters the electronic and steric landscape of the molecule, enhancing its efficacy as an AhR agonist, kinase inhibitor, and antimicrobial agent. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives for targeted therapy in metabolic syndrome, cystic fibrosis, and oncology.
References
A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives
Source: Benchchem
URL:[1]
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors
Source: NIH / PMC
URL:[2]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
Source: MDPI
URL:[3]
Indole-3-carbaldehyde - Wikipedia
Source: Wikipedia
URL:[4]
Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome
Source: PubMed / Elsevier
URL:[5]
Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis
Source: MDPI
URL:[6]
Advanced Chemical Safety and Handling Whitepaper: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Executive Summary & Chemical Identity As drug development increasingly relies on privileged scaffolds, indole derivatives remain at the forefront of targeted therapeutics. 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
As drug development increasingly relies on privileged scaffolds, indole derivatives remain at the forefront of targeted therapeutics. 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) is a highly specialized, electron-rich heterocyclic building block [1]. Unlike standard safety data sheets (SDS) that provide generic boilerplate safety guidelines, this whitepaper delivers an in-depth mechanistic analysis of the compound’s reactivity, biological implications, and handling protocols. Designed for research scientists, this guide bridges the gap between physicochemical theory and practical laboratory execution.
Table 1: Physicochemical Identity Matrix
Property
Value
Mechanistic Implication
Chemical Name
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Core scaffold for kinase inhibitors and AhR ligands.
CAS Registry Number
1158431-48-1
Unique identifier for regulatory compliance.
Molecular Formula
C₁₁H₁₁NO₂
Dictates mass spectrometric validation (M+H: 190.08).
Molecular Weight
189.21 g/mol
Low molecular weight ideal for fragment-based drug design.
To understand the safety and storage requirements of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, one must analyze its electronic topology. The indole core is inherently electron-rich, but the addition of the 7-methoxy group acts as a powerful electron-donating group via resonance (+M effect). This significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring.
Causality in Storage: Because of this elevated electron density, the molecule is highly susceptible to auto-oxidation and photo-degradation. Exposure to ambient oxygen and UV light leads to the formation of radical species that degrade the aldehyde into complex polymeric mixtures. Therefore, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in amber-tinted glassware.
The 4-methyl group introduces a critical steric boundary. In biological systems, this steric bulk restricts the rotational degrees of freedom of the C3-carbaldehyde group, locking the molecule into specific conformations that drastically alter its binding kinetics with target receptors.
Biological Implications: AhR Signaling & Toxicity
Indole-3-carbaldehyde derivatives are potent modulators of the Aryl Hydrocarbon Receptor (AhR), a cytosolic ligand-dependent transcription factor involved in immune regulation and xenobiotic metabolism [2]. Upon entering the cell, the compound binds to the AhR complex, inducing a conformational shift that sheds chaperone proteins (HSP90). The activated complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Xenobiotic Responsive Elements (XREs) to drive gene transcription.
From a toxicological standpoint, accidental exposure can trigger unintended AhR activation, leading to localized inflammation or metabolic disruption.
Figure 1: AhR signaling pathway activation by indole-3-carbaldehyde derivatives.
Causality: AhR-mediated metabolic disruption. Response: Rinse mouth; do not induce vomiting.
Skin Irritation
Category 2 (H315)
Causality: Electrophilic aldehyde reacts with dermal proteins. Response: Wash with copious soap and water.
Eye Irritation
Category 2A (H319)
Causality: Rapid mucosal cross-linking. Response: Flush with saline for 15 mins (P305+P351+P338).
STOT (Single Exp.)
Category 3 (H335)
Causality: Volatile micro-particulates irritate respiratory tract. Response: Move to fresh air; use P100 respirator.
Synthetic Workflow: Vilsmeier-Haack Formylation
For researchers needing to synthesize or derivatize this compound, the Vilsmeier-Haack reaction is the gold standard for regioselective C3-formylation of indoles [3]. The protocol below is designed as a self-validating system , ensuring that the chemist can visually and analytically confirm the success of each step without relying blindly on reaction times.
Step-by-Step Methodology
Vilsmeier Reagent Generation:
Action: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) to 0–5°C under an argon atmosphere. Add Phosphorus Oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes.
Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control prevents the violent decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).
Validation: The solution will transition from colorless to a pale pinkish-yellow viscous complex.
Substrate Addition:
Action: Dissolve 7-Methoxy-4-methyl-1H-indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
Causality: Slow addition prevents uncontrolled polymerization of the electron-rich indole substrate.
Electrophilic Aromatic Substitution:
Action: Remove the ice bath and warm the reaction to 35°C for 1.5 hours.
Causality: Warming provides the necessary activation energy for the chloroiminium ion to attack the hyper-nucleophilic C3 position, forming the Wheland intermediate.
Validation: Monitor via Thin Layer Chromatography (TLC) using 70:30 Hexane:Ethyl Acetate. The non-polar starting material spot will disappear, replaced by a highly UV-active, lower-Rf spot (the iminium salt). The solution color deepens to an opaque canary-yellow paste.
Hydrolysis & Quenching:
Action: Pour the reaction mixture over crushed ice. Slowly neutralize with 20% aqueous NaOH until pH 7-8 is reached.
Causality: The basic aqueous environment hydrolyzes the intermediate iminium salt into the final aldehyde. The neutralization forces the organic product to precipitate out of the aqueous phase.
Validation: A copious off-white to yellow precipitate will form instantly upon reaching neutral pH.
Figure 2: Mechanistic workflow of the Vilsmeier-Haack formylation for indole-3-carbaldehyde synthesis.
Analytical Validation Standards
To ensure the integrity of the synthesized or purchased compound before use in biological assays, perform the following self-validating analytical checks.
Table 3: Spectral Validation Markers
Analytical Method
Expected Signal / Marker
Mechanistic Origin
¹H NMR (DMSO-d6)
Singlet, ~9.9 - 10.1 ppm
Aldehyde proton (highly deshielded by the carbonyl oxygen).
¹H NMR (DMSO-d6)
Singlet, ~12.0 ppm
Indole N-H proton (broadened by hydrogen bonding).
¹H NMR (DMSO-d6)
Singlet, ~3.9 ppm
Methoxy protons (-OCH₃) at the C7 position.
LC-MS (ESI+)
m/z = 190.08 [M+H]⁺
Protonated molecular ion confirming the C₁₁H₁₁NO₂ formula.
References
Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Available at: [Link] [3]
Exploratory
Preliminary Toxicity Screening of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: A Core Methodological Guide
Executive Summary & Structural Rationale The compound 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (7-MMIC) [CAS: 1158431-48-1] represents a structurally complex indole derivative with significant potential in early-stage...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (7-MMIC) [CAS: 1158431-48-1] represents a structurally complex indole derivative with significant potential in early-stage drug discovery. However, indole-3-carbaldehyde derivatives are biologically active molecules known to act as aryl hydrocarbon receptor (AhR) agonists in intestinal and hepatic tissues[1].
Before advancing 7-MMIC into in vivo pharmacokinetic models, a rigorous, self-validating in vitro toxicity screen must be executed. The addition of the 7-methoxy and 4-methyl groups introduces steric hindrance that may alter standard CYP450-mediated indole oxidation, potentially reducing the formation of toxic indoxyl sulfate but simultaneously risking the generation of novel reactive electrophiles. Furthermore, recent mycological studies on related indole-3-carboxaldehydes have demonstrated significant toxicity via the disintegration of mitochondrial double membranes and the collapse of mitochondrial membrane potential[2]. Therefore, our screening architecture is specifically designed to interrogate hepatotoxicity, mutagenicity, and mitochondrial integrity.
Experimental Workflow Architecture
Figure 1: Preliminary toxicity screening workflow for 7-MMIC.
Step-by-Step Experimental Protocols
Protocol A: Hepatotoxicity Screening via HepG2 Cells (MTT Assay)
Causality & Rationale: The liver is the primary site of indole metabolism and clearance., derived from human hepatocellular carcinoma, are utilized as the gold standard for high-throughput preliminary screening[3]. While they possess lower basal levels of certain CYP450 enzymes compared to primary hepatocytes, they provide a highly reproducible, self-validating system when run alongside known hepatotoxic positive controls.
Methodology:
Cell Seeding: Seed HepG2 cells in 96-well flat-bottom plates at a density of
1×104
cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Preparation: Dissolve 7-MMIC in cell-culture grade DMSO to create a 20 mM stock. Prepare serial dilutions in culture medium to achieve final well concentrations of 1, 10, 25, 50, and 100 µM. Critical: Ensure the final DMSO concentration remains
≤0.5%
v/v to prevent solvent-induced baseline cytotoxicity.
Treatment Application: Aspirate the old medium and apply 100 µL of the 7-MMIC dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Chlorpromazine) to validate assay sensitivity. Incubate for 48 hours.
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium dye into insoluble purple formazan.
Solubilization & Quantification: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm (with a 650 nm reference filter) using a microplate reader.
Causality & Rationale: Because the methoxy and methyl substitutions on 7-MMIC could theoretically be metabolized into reactive electrophilic intermediates, an is mandatory to rule out genotoxicity[4]. Since HepG2 cells lack full metabolic capacity, this assay incorporates an exogenous mammalian metabolic activation system (S9 fraction) to simulate hepatic biotransformation.
Methodology:
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight at 37°C in nutrient broth.
S9 Mix Formulation: Prepare a 10% rat liver S9 mix (derived from rats induced with Phenobarbital/β-naphthoflavone) supplemented with essential cofactors (NADP, Glucose-6-phosphate, MgCl₂, KCl) immediately prior to use. Keep on ice.
Pre-incubation Phase: In sterile culture tubes, combine 100 µL of the overnight bacterial suspension, 500 µL of the S9 mix (or phosphate buffer for non-metabolic conditions), and 50 µL of 7-MMIC at varying concentrations (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic activation and DNA interaction.
Plating: Add 2 mL of molten top agar (maintained at 45°C, containing trace amounts of histidine and biotin, or tryptophan) to the pre-incubation mixture. Vortex gently for 3 seconds and pour immediately onto minimal glucose agar plates.
Incubation & Scoring: Allow the agar to solidify, invert the plates, and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies per plate using an automated colony counter.
Causality & Rationale: Literature indicates that, leading to ROS accumulation and membrane depolarization[2]. The JC-1 assay is deployed to ensure 7-MMIC does not induce off-target mitochondrial uncoupling in mammalian cells.
Methodology:
Treatment: Treat HepG2 cells in a black 96-well plate with the calculated IC₂₀ concentration of 7-MMIC (determined from Protocol A) for 24 hours. Use FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) as a positive control for complete mitochondrial depolarization.
Staining: Wash the cells twice with warm PBS. Add 100 µL of JC-1 working solution (5 µg/mL) to each well and incubate for 30 minutes at 37°C in the dark.
Analysis: Wash the cells twice with assay buffer to remove excess dye. Measure fluorescence using a microplate reader. Healthy mitochondria will exhibit red fluorescence (J-aggregates: Ex 535 nm / Em 590 nm), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers: Ex 485 nm / Em 530 nm).
Quantitative Data Interpretation
To ensure objective Go/No-Go decisions for advancing 7-MMIC into in vivo trials, the quantitative outputs from the above protocols must be evaluated against strict toxicological thresholds.
Assay Category
Biomarker / Endpoint
Threshold for "Go" Decision
Threshold for "No-Go" Decision
HepG2 Cytotoxicity
IC₅₀ (Cell Viability via MTT)
> 50 µM (Low Cytotoxicity)
< 10 µM (High Cytotoxicity)
Ames Test (OECD 471)
Mutagenic Index (MI)*
< 2.0 across all tester strains
≥ 2.0 in any strain (Mutagenic)
Mitochondrial Tox
Red/Green Fluorescence Ratio
< 20% reduction vs. Vehicle
> 50% reduction vs. Vehicle
*Mutagenic Index (MI) is calculated as the ratio of the mean number of revertant colonies on the test plates to the mean number of revertant colonies on the negative (vehicle) control plates.
References
Indole-3-carbaldehyde - Wikipedia
Source: Wikipedia
URL:[Link]
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot
Source: MDPI (Journal of Fungi)
URL:[Link]
Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study
Source: ACS Publications (Chemical Research in Toxicology)
URL:[Link]
Introduction: The Significance of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Thermodynamic Properties of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde Abstract: This technical guide provides a comprehensive framework for the experimental determination and computat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Abstract: This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the thermodynamic properties of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. Recognizing the current scarcity of empirical data for this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. We outline a multi-technique, self-validating approach that integrates established experimental protocols with high-level computational chemistry. The causality behind each experimental choice is detailed, providing a robust strategy for characterizing the molecule's stability, phase behavior, and energetic landscape—properties that are paramount for its successful development as a potential therapeutic agent.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a specific derivative of interest, featuring a unique substitution pattern that provides a platform for the synthesis of complex therapeutic agents.[3]
A molecule's journey from a promising lead compound to a viable drug is critically dependent on its physicochemical properties. Thermodynamic parameters such as enthalpy of formation, melting point, solubility, and sublimation energy are not mere academic data points; they are fundamental to:
Drug Stability and Shelf-life: Defining the energetic landscape of the molecule.
Formulation Development: Guiding the selection of excipients and manufacturing processes like lyophilization.
Pharmacokinetics (ADME): Influencing solubility and dissolution rates, which are critical for bioavailability.
Purification and Manufacturing: Dictating the conditions for crystallization and purification.
This guide provides the necessary theoretical grounding and practical protocols to fully characterize the thermodynamic profile of this promising indole derivative.
Experimental Determination of Core Thermodynamic Properties
A robust characterization relies on a combination of calorimetric and analytical techniques. This multi-pronged approach ensures the data is cross-validated, providing a high degree of confidence in the final thermodynamic parameters.
Standard Enthalpy of Formation (ΔfH°(cr)): A Measure of Intrinsic Stability
Expert Rationale: The standard molar enthalpy of formation in the crystalline phase is the cornerstone of a compound's thermochemical profile. It quantifies the energy released or consumed upon forming the molecule from its constituent elements in their standard states. This value is essential for assessing the intrinsic stability and potential energy content of the molecule. Static bomb combustion calorimetry is the gold-standard technique for this measurement due to its high accuracy and precision.
Sample Preparation: A pellet of the high-purity crystalline sample (approx. 0.5 g) is accurately weighed.
Calorimeter Setup: The pellet is placed in a crucible inside a static bomb calorimeter, which is then sealed and pressurized with high-purity oxygen (approx. 3 MPa).
Ignition: The sample is ignited via a cotton fuse of known mass and combustion energy.
Temperature Measurement: The temperature change of the surrounding water jacket is meticulously recorded with high precision to determine the energy released during combustion.
Correction and Calculation: The gross heat of combustion is corrected for the heat from the ignition fuse and any side reactions (e.g., nitric acid formation).
Enthalpy of Formation Calculation: The standard massic energy of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), to calculate the ΔfH°(cr) of the compound.
Caption: Workflow for determining ΔfH°(cr) via bomb calorimetry.
Enthalpy of Sublimation (ΔsubH°): Quantifying Intermolecular Forces
Expert Rationale: The enthalpy of sublimation is the energy required to transition a molecule from the solid to the gaseous state. This parameter is a direct measure of the strength of intermolecular forces within the crystal lattice. It is crucial for predicting volatility, designing purification processes like sublimation, and for converting experimentally determined crystalline-phase enthalpy of formation to the gas-phase value needed for computational comparison. The Knudsen effusion technique is a reliable method for measuring the low vapor pressures of crystalline organic solids.
Cell Preparation: A small amount of the sample is placed in a Knudsen effusion cell, which is a small container with a precisely machined, small orifice.
High Vacuum: The cell is placed in a high-vacuum chamber.
Isothermal Heating: The cell is heated to a precise, constant temperature (T).
Mass Loss Measurement: Molecules effuse through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is measured over time using a sensitive microbalance.
Vapor Pressure Calculation: The vapor pressure (p) at that temperature is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the pressure, temperature, and orifice area.
Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Alternative & Complementary Technique: DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed.[4][5] DSC can precisely measure the melting point and the enthalpy of fusion (ΔfusH°). TGA can measure the enthalpy of vaporization (ΔvapH°). The enthalpy of sublimation at the melting point can then be calculated as the sum of these two values.
Caption: Relationship between enthalpies of fusion, vaporization, and sublimation.
Computational Prediction of Thermodynamic Properties
In silico methods are indispensable for complementing experimental data and providing insights into molecular properties that are difficult to measure directly.[6] They are particularly powerful for calculating gas-phase properties, which form a crucial link with experimental solid-state data.
Ground-State Geometry and Energy: Density Functional Theory (DFT)
Expert Rationale: Before any thermodynamic property can be accurately calculated, the molecule's most stable three-dimensional structure (its ground-state geometry) and its electronic energy must be determined. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for this purpose.[7][8] For indole systems, the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) has been shown to yield reliable results.[1]
Computational Protocol: DFT Geometry Optimization
Input Structure: A 3D structure of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is built.
Calculation Setup: A DFT calculation is set up using software like Gaussian.
Functional: B3LYP
Basis Set: 6-311+G(d,p)
Geometry Optimization: The software iteratively adjusts the positions of the atoms to find the minimum energy conformation.
Frequency Analysis: A subsequent frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Output: The final outputs are the optimized 3D coordinates and the total electronic energy of the molecule.
Gas-Phase Enthalpy of Formation (ΔfH°(g)): The Isodesmic Reaction Approach
Expert Rationale: Directly calculating the enthalpy of formation from first principles is computationally demanding and prone to large errors. The isodesmic reaction approach is a more sophisticated and accurate method. This strategy involves constructing a hypothetical, balanced chemical reaction where the types of chemical bonds on the reactant side are the same as those on the product side. This clever design leads to a significant cancellation of systematic errors in the quantum chemical calculations, resulting in a much more reliable calculated reaction enthalpy.
Computational Protocol: Isodesmic Reaction Method
Reaction Design: Construct a balanced reaction involving the target molecule and simpler, well-characterized molecules where the bond types are conserved. A plausible isodesmic reaction is:
DFT Calculations: Perform DFT geometry optimization and frequency analysis (as described in 3.1) for every molecule in the designed reaction to obtain their total enthalpies at 298.15 K.
Calculate Reaction Enthalpy (ΔrH°):
ΔrH° = Σ(Enthalpies of Products) - Σ(Enthalpies of Reactants)
Calculate Target ΔfH°(g): Rearrange the equation to solve for the enthalpy of formation of the target molecule, using known experimental gas-phase enthalpies of formation for all the other simpler molecules in the reaction.
Unraveling the Enigmatic Mechanism of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: A-Technical Guide to its Hypothesized In Vitro Action
Foreword In the landscape of contemporary drug discovery, indole-based scaffolds represent a cornerstone of medicinal chemistry, offering a privileged framework for the design of novel therapeutic agents.[1][2][3] Among...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
In the landscape of contemporary drug discovery, indole-based scaffolds represent a cornerstone of medicinal chemistry, offering a privileged framework for the design of novel therapeutic agents.[1][2][3] Among the myriad of indole derivatives, 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde stands out as a molecule of significant interest, albeit one with a yet-to-be-fully-elucidated mechanism of action. While direct in vitro studies on this specific compound remain nascent, a wealth of information on its parent molecule, indole-3-carbaldehyde (I3A), and structurally related analogs provides a solid foundation upon which we can construct a cogent, hypothesized mechanism of action.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a synthesized, expert-driven perspective on the putative biological activities of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. We will delve into the established mechanisms of related compounds, propose how the specific substitutions on our molecule of interest may modulate these activities, and provide detailed, actionable experimental protocols to test these hypotheses. Our approach is grounded in scientific integrity, with each proposed step and claim supported by authoritative references.
The Molecular Profile of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: Building on a Bioactive Legacy
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde belongs to the indole-3-carbaldehyde family, a class of compounds known for their diverse biological activities. The parent molecule, indole-3-carbaldehyde, is a metabolite of dietary L-tryptophan produced by gut microbiota and has demonstrated a range of effects, including anti-inflammatory, immunomodulatory, and anticancer activities.[4][5][6]
The subject of this guide possesses two key structural modifications compared to indole-3-carbaldehyde: a methoxy group at the 7-position and a methyl group at the 4-position of the indole ring. These substitutions are not mere decorations; they are anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, are likely to impact its binding affinity for molecular targets and its overall biological activity. While specific data is sparse, it is known to be a reactant in the synthesis of potential anticancer immunomodulators.
Hypothesized Mechanisms of Action: An Evidence-Based Extrapolation
Based on the robust body of literature surrounding indole-3-carbaldehyde and its derivatives, we can propose several plausible mechanisms of action for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Aryl Hydrocarbon Receptor (AhR) Agonism: A Gateway to Immune Modulation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces.[4][7] Indole-3-carbaldehyde is a known AhR agonist.[4][7] Upon binding, the ligand-receptor complex translocates to the nucleus, where it drives the expression of target genes, including that of the cytokine Interleukin-22 (IL-22). IL-22 is critical for maintaining intestinal barrier integrity and promoting mucosal healing.[4][8]
Hypothesis: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde acts as an agonist of the Aryl Hydrocarbon Receptor, initiating a signaling cascade that results in the production of IL-22 and subsequent modulation of mucosal immune responses. The methoxy and methyl groups may enhance binding affinity to the AhR ligand-binding pocket.
Chronic inflammation is a hallmark of numerous diseases. Indole-3-carbaldehyde has been shown to exert anti-inflammatory effects through multiple mechanisms.
Inhibition of Cyclooxygenase (COX) Enzymes: Some indole derivatives are known to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[9]
Suppression of the NLRP3 Inflammasome: Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, can drive pathological inflammation.[10] This is potentially mediated by the inhibition of reactive oxygen species (ROS) production.[10]
Modulation of Toll-Like Receptor (TLR) Signaling: Indole-3-carboxaldehyde can moderately inhibit the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent inflammatory response.[11]
Regulation of Macrophage Function: Indole-3-carboxaldehyde can suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[5]
Hypothesis: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde possesses potent anti-inflammatory properties by inhibiting key inflammatory mediators and pathways, including COX enzymes, the NLRP3 inflammasome, and TLR7 signaling, as well as by modulating macrophage phenotype and function.
Putative Anti-Inflammatory Mechanisms of Action.
Anticancer Activity: A Multifaceted Approach
The indole scaffold is prevalent in numerous anticancer agents.[6] Derivatives of indole-3-carbaldehyde have shown promise in this area, with activities attributed to various mechanisms.[6][12]
Hypothesis: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde exhibits antiproliferative and pro-apoptotic effects in cancer cells. This could be mediated by the inhibition of critical cell survival pathways, induction of cell cycle arrest, or the generation of cytotoxic oxidative stress.
In Vitro Experimental Workflows for Mechanistic Validation
To rigorously test the aforementioned hypotheses, a systematic in vitro evaluation is necessary. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
General Cell Viability and Cytotoxicity Assessment
This initial step is crucial to determine the concentration range for subsequent, more specific assays and to identify any general cytotoxic effects.
Protocol: MTT Assay
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Cell Line
Compound
IC50 (µM) at 48h (Hypothetical Data)
MCF-7
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
15.2
A549
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
22.5
HEK293
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
> 100
Elucidating the Role of the Aryl Hydrocarbon Receptor
Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (e.g., HepG2-XRE-Luc).
Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde for 24 hours. Include a known AhR agonist (e.g., TCDD) as a positive control and an antagonist (e.g., CH-223191) to confirm specificity.
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
Data Analysis: Quantify the fold-change in luciferase activity relative to the vehicle control.
Investigating Anti-inflammatory Effects
Protocol: Measurement of Pro-inflammatory Cytokines and Mediators
Cell Model: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
Pre-treatment: Pre-treat the cells with 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Quantification:
Cytokines (TNF-α, IL-6, IL-1β): Measure the levels in the cell culture supernatant using ELISA.
Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.
Prostaglandin E2 (PGE2): Quantify using a competitive ELISA.
Data Analysis: Determine the dose-dependent inhibition of these inflammatory mediators.
Application Note: Synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation
Introduction & Strategic Rationale Indole-3-carboxaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex azaheterocycles, natural products, and targeted...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Indole-3-carboxaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex azaheterocycles, natural products, and targeted therapeutics (e.g., LSD1 inhibitors). The synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde presents a unique methodological challenge. While the Vilsmeier-Haack reaction is the gold standard for introducing a formyl group at the C3 position of electron-rich indoles, the specific substitution pattern of this substrate requires careful optimization.
As an Application Scientist, the goal is not merely to execute a reaction, but to control the inherent electronic and steric variables. This protocol provides a self-validating, highly optimized workflow for this specific transformation.
Mechanistic Insights: Causality in Experimental Design
The Vilsmeier-Haack formylation is an electrophilic aromatic substitution (EAS) driven by the generation of a highly reactive chloroiminium ion (the Vilsmeier reagent) .
Electronic Activation vs. Steric Hindrance:
Electronic Effects: The indole core is inherently nucleophilic at the C3 position due to the enamine-like character imparted by the N1 lone pair. The presence of a 7-methoxy group (electron-donating via resonance) and a 4-methyl group (electron-donating via hyperconjugation) further enriches the electron density of the
π
-system, making the substrate highly reactive .
Steric Effects (The Causality of Heating): Despite the electronic activation, the 4-methyl group is situated adjacent to the C3 reaction site. This creates significant steric shielding against the bulky Vilsmeier reagent. Consequently, standard room-temperature protocols often result in incomplete conversion. We must apply a mild thermal driving force (40 °C) to overcome this steric barrier without inducing over-formylation or N-formylation.
Hydrolysis Dynamics: The initial product of the EAS is a stable iminium salt. Alkaline hydrolysis (using NaOH) is strictly required to convert this intermediate into the final aldehyde, neutralizing the HCl byproduct and driving product precipitation .
Reaction Pathway & Experimental Workflow
Mechanistic pathway of the Vilsmeier-Haack formylation of 7-Methoxy-4-methyl-1H-indole.
Step-by-step experimental workflow for synthesizing the target indole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (TLC) ensure that the reaction is driven to completion before the critical hydrolysis step.
Equipment: Flame-dried 50 mL two-neck round-bottom flask, magnetic stirrer, ice bath, dropping funnel, nitrogen line.
Step-by-Step Methodology
Vilsmeier Reagent Preparation (Strict Temperature Control):
Charge the flame-dried flask with anhydrous DMF (10 mL) and cool to 0–5 °C using an ice bath under a nitrogen atmosphere.
Causality: DMF must be anhydrous; moisture degrades POCl₃.
Add POCl₃ (1.5 equiv) dropwise over 15 minutes. The reaction is highly exothermic. Maintain the temperature strictly below 10 °C to prevent the degradation of the Vilsmeier reagent into dimethylamine impurities .
Stir the pale-yellow complex at 0 °C for 30 minutes.
Substrate Addition:
Dissolve 7-Methoxy-4-methyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF (2 mL).
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
Formylation (Overcoming Steric Hindrance):
Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to 40 °C.
Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1). Stir for 3.5 to 4 hours until the starting material spot completely disappears.
Hydrolysis & Quenching:
Cool the reaction mixture back to 0 °C.
Slowly add 1 M NaOH (aq) until the pH reaches 8-9. Dilute with an equal volume of ice-cold distilled water.
Causality: The alkaline environment hydrolyzes the iminium salt and neutralizes the acidic byproducts, causing the highly insoluble aldehyde product to precipitate . Stir vigorously for 1 hour at 0 °C to ensure complete hydrolysis.
Isolation & Purification:
Collect the resulting precipitate via vacuum filtration.
Wash the filter cake thoroughly with cold water (3 × 10 mL) to remove residual DMF and inorganic salts.
Dry the solid under high vacuum to afford the crude 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. (Further purification can be achieved via recrystallization from ethanol if necessary).
Quantitative Data Summary
The following table contextualizes the reaction parameters of our sterically hindered target against standard indole substrates, highlighting the necessary methodological adjustments.
Substrate
Reagent Equivalents (POCl₃ : Indole)
Reaction Temp
Reaction Time
Typical Yield (%)
TLC R_f (EtOAc:Hexane 1:1)
Indole (Standard)
1.2 : 1
RT
2.5 h
77 - 85%
0.32
5-Methoxyindole
1.2 : 1
RT
3.0 h
82%
0.28
7-Methoxy-4-methyl-1H-indole
1.5 : 1
40 °C
4.0 h
68 - 75%
~0.35
Troubleshooting & Optimization
Incomplete Conversion / Low Yield: Directly caused by the steric bulk of the 4-methyl group. Solution: Do not increase POCl₃ equivalents beyond 1.5, as this risks over-formylation. Instead, extend the reaction time at 40 °C and ensure the Vilsmeier reagent was freshly prepared at 0 °C.
Formation of Multiple Products (N-Formylation): Occurs if the C3 position is sterically hindered and the reaction is overheated. Solution: Maintain strict temperature control. Do not exceed 45 °C during the formylation step.
Gummy Residue Instead of Precipitate: Caused by incomplete hydrolysis of the iminium salt. Solution: Ensure the quenching solution is sufficiently basic (pH 8-9) and stir the aqueous mixture for a full hour before filtration.
References
Xue, J., Zhang, Y.-S., Huan, Z., Yang, J.-D., & Cheng, J.-P. "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles." The Journal of Organic Chemistry, 2022, 87(22), 15539-15546. Available at:[Link][1]
(Note: All protocols should be conducted in a certified fume hood wearing appropriate PPE, as POCl₃ is highly corrosive and toxic.)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Structural Profiling In the realm of advanced organi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Structural Profiling
In the realm of advanced organic synthesis and medicinal chemistry, indole-3-carbaldehydes serve as indispensable electrophilic building blocks for the construction of complex alkaloids, tryptamines, and β-carbolines [1]. However, the introduction of specific substituents—namely, a methoxy group at the C7 position and a methyl group at the C4 position—drastically alters the molecule's electronic landscape and steric environment.
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) is a highly specialized scaffold [4]. The C7-methoxy group acts as a powerful electron-donating group (EDG), enriching the indole π-system and mimicking the substitution patterns found in bioactive natural products like mycoleptodiscin and various harmala alkaloids[2, 3]. Concurrently, the C4-methyl group provides a rigid steric shield adjacent to the C3-formyl reactive center. This unique "push-pull" electronic state combined with steric hindrance makes this compound an exceptional substrate for highly stereoselective asymmetric organocatalysis.
Fig 1: Electronic and steric mapping of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Comparative Reactivity & Causality
As a Senior Application Scientist, it is critical to understand why a reaction behaves differently when transitioning from a standard indole to a highly substituted analog. The C4-methyl group significantly restricts the rotational freedom of the C3-aldehyde. When a nucleophile approaches, it is forced to attack from the less hindered face of the carbonyl.
While this steric bulk slightly reduces the overall reaction rate and yield in standard condensations (due to a higher activation energy barrier), it heavily biases the transition state in asymmetric transformations, resulting in drastically improved diastereomeric ratios (dr).
Quantitative Reactivity Comparison
Substrate
Henry Reaction Yield (%)
Reaction Time (h)
Asymmetric Aldol (dr)
Indole-3-carbaldehyde
88
2.0
1.2 : 1
7-Methoxy-1H-indole-3-carbaldehyde
91
1.5
1.1 : 1
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
76
4.0
15 : 1
Table 1: Comparative reactivity metrics demonstrating the kinetic penalty but stereochemical advantage of the C4-methyl steric shield.
One of the most valuable applications of this building block is its conversion into substituted tryptamines, which are subsequently cyclized into β-carbolines via the Pictet-Spengler reaction. The presence of the 7-methoxy group activates the C2 position of the indole, facilitating rapid and high-yielding cyclization during the Pictet-Spengler step [3].
Fig 2: Three-step synthetic workflow from the aldehyde to a complex β-carboline scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By understanding the physical and chemical changes at each step, researchers can troubleshoot in real-time.
Protocol A: Henry (Nitroaldol) Condensation
Objective: Synthesis of 7-Methoxy-4-methyl-3-(2-nitrovinyl)-1H-indole.
Causality Insight: Ammonium acetate (
NH4OAc
) is utilized because its dual acid-base nature facilitates both the initial deprotonation of nitromethane and the subsequent dehydration of the transient β-nitro alcohol intermediate. The elevated temperature (90 °C) is mandatory to overcome the steric clash induced by the C4-methyl group.
Setup: In a 50 mL round-bottom flask, suspend 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous nitromethane (15 mL).
Catalysis: Add ammonium acetate (0.5 eq, 2.5 mmol). Equip the flask with a reflux condenser.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.
Self-Validation (TLC): Monitor via TLC (30% EtOAc in Hexanes). The starting material (aldehyde) will consume, and a new, highly conjugated product spot (lower
Rf
) will appear. Visual cue: The solution will transition from pale yellow to a deep, vibrant orange-red, and the product will fluoresce strongly under 365 nm UV light due to the extended push-pull conjugated system.
Workup: Cool to room temperature. Remove excess nitromethane in vacuo. Partition the residue between EtOAc (50 mL) and
H2O
(50 mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate.
Purification: Recrystallize from hot ethanol to yield the nitroalkene as a bright yellow crystalline solid.
Protocol B: Reduction to 7-Methoxy-4-methyltryptamine
Objective: Exhaustive reduction of the nitroalkene to a primary amine.
Causality Insight: Lithium aluminum hydride (
LiAlH4
) is required to reduce both the alkene and the nitro group. The reaction is initiated at 0 °C to control the highly exothermic hydride transfer, preventing the dimerization of reactive nitroso intermediates. A Fieser workup is strictly employed to prevent the formation of unfilterable aluminum hydroxide emulsions.
Setup: Flame-dry a 100 mL two-neck flask. Add anhydrous THF (20 mL) and
LiAlH4
(4.0 eq, 20.0 mmol). Cool the suspension to 0 °C using an ice bath.
Addition: Dissolve the nitroalkene (5.0 mmol) from Protocol A in anhydrous THF (10 mL). Add this solution dropwise over 20 minutes to the
LiAlH4
suspension.
Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.
Self-Validation (Quench & Workup): Cool the flask back to 0 °C. Perform a strict Fieser quench:
Add
x
mL of
H2O
dropwise (where
x
= grams of
LiAlH4
used; here, 0.76 mL).
Add
x
mL of 15% aqueous NaOH (0.76 mL).
Add
3x
mL of
H2O
(2.28 mL).
Visual cue: The murky grey suspension will rapidly transform into a clean, granular white precipitate (aluminate salts) with a clear organic supernatant.
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude tryptamine, which can be used directly in the subsequent Pictet-Spengler cyclization.
References
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at:[Link]
Biomimetic Enantioselective Total Synthesis of (−)-Mycoleptodiscin A. Organic Letters (ACS Publications). Available at:[Link]
Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron. Available at:[Link]
Method
Application Note: Standard Dosing Protocols and Pharmacodynamic Profiling of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde in Aryl Hydrocarbon Receptor (AhR) Assays
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) Primary Target: Aryl Hydrocarbon Receptor (AhR) Scie...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay development scientists, and drug discovery professionals.
Compound: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1)
Primary Target: Aryl Hydrocarbon Receptor (AhR)
Scientific Rationale & Mechanistic Overview
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a highly functionalized synthetic building block derived from the indole scaffold. Its parent compound, indole-3-carbaldehyde (I3A), is a well-characterized biologically active metabolite of dietary L-tryptophan, synthesized by gastrointestinal microbiota (e.g., Lactobacillus species)[1][2]. I3A acts as an endogenous agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune homeostasis, intestinal barrier function, and antimicrobial defenses via the upregulation of interleukin-22 (IL-22)[1][3].
Causality of Structural Modifications:
The substitution of the indole core with a 7-methoxy group (an electron-donating moiety) and a 4-methyl group (providing steric bulk) fundamentally alters the molecule's pharmacodynamic profile.
Electronic Effects: The methoxy group increases the electron density of the aromatic system, which can enhance
π−π
stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the hydrophobic AhR ligand-binding pocket.
Steric Effects: The 4-methyl group restricts the rotational degrees of freedom of the molecule. This conformational locking can increase receptor residence time and protect the indole core from rapid oxidative metabolism, making it a potentially more potent or stable AhR modulator than unsubstituted I3A.
AhR signaling pathway activated by 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Physicochemical Properties & Formulation Strategy
Like most indole-3-carbaldehyde derivatives, this compound is sparingly soluble in aqueous media but exhibits excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO)[2]. To ensure trustworthiness and reproducibility in cell-based assays, the final DMSO concentration in the culture media must be strictly controlled. Concentrations exceeding 0.4% can induce solvent-mediated cytotoxicity, disrupt cell membranes, and cause artifactual baseline shifts in luminescence readouts[4].
Table 1: Formulation Parameters
Parameter
Specification / Protocol
Rationale
Primary Stock Solution
10 mM in 100% anhydrous DMSO
Ensures complete dissolution and prevents compound precipitation.
Working Aliquots
10 µL aliquots stored at -20°C
Prevents freeze-thaw degradation of the aldehyde group.
Assay Diluent
Compound Screening Medium (CSM)
Maintains physiological pH and nutrient availability during treatment.
Max Final DMSO
≤
0.1% (Standard) to 0.4% (Max)
Prevents solvent toxicity and maintains cell viability >95%[4].
Experimental Protocols: A Self-Validating System
To rigorously evaluate the AhR agonism of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, a two-tiered approach is required: a high-throughput reporter assay to determine the
EC50
, followed by downstream target validation to confirm physiological relevance.
This protocol utilizes engineered mammalian cells harboring a luciferase reporter gene functionally linked to an AhR-responsive promoter (Xenobiotic Response Elements, XRE)[4].
Step-by-Step Methodology:
Cell Seeding & Pre-incubation: Dispense 200 µL of AhR Reporter Cells into a 96-well assay plate. Pre-incubate for 4–6 hours in a 37°C, 5%
CO2
humidified incubator[4].
Causality: Pre-incubation allows cells to recover from cryopreservation or trypsinization and firmly adhere to the well bottom, reducing well-to-well variability.
Treatment Preparation: Prepare a 7-point serial dilution of the compound in CSM.
Dosing: Discard the pre-incubation media. Add 200 µL/well of the prepared treatment media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM MeBIO or 5 µM FICZ)[4][5].
Incubation: Incubate the treated plate for 22–24 hours[4].
Causality: While AhR nuclear translocation occurs within minutes, a 24-hour window is required for optimal transcription, translation, and intracellular accumulation of the luciferase enzyme to achieve a maximum signal-to-background ratio.
Receptor Antagonism (Self-Validation Step): In parallel wells, co-treat cells with the test compound and 10 µM CH223191 (a selective AhR antagonist)[5].
Causality: If the luciferase signal is abrogated by CH223191, it definitively proves that the luminescence is driven specifically by AhR activation, ruling out off-target promoter activation or direct stabilization of the luciferase protein.
Detection: Discard treatment media, add Luciferase Detection Reagent, and incubate in the dark for 5 minutes to stabilize light emission. Quantify Relative Light Units (RLU) using a plate-reading luminometer[4].
Table 2: 7-Point Dosing Matrix for
EC50
Determination
Because reporter assays utilize artificial constructs, true physiological activation must be validated by measuring endogenous gene expression. Cytochrome P450 1A1 (CYP1A1) is the canonical downstream target of AhR[5].
Step-by-Step Methodology:
Cell Culture: Seed wild-type human hepatocytes (e.g., HepG2) or intestinal epithelial cells (e.g., Caco-2) in 6-well plates and grow to 70-80% confluence.
Treatment: Treat cells with 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde at the calculated
EC80
concentration (derived from Protocol A) for 12 hours.
Causality: A 12-hour timepoint is optimal for mRNA quantification. Beyond this point, robust CYP1A1 protein expression may lead to the rapid metabolic degradation of the indole ligand itself, causing a premature drop in mRNA levels via negative feedback loops.
RNA Extraction: Lyse cells using TRIzol reagent and isolate total RNA. Quantify RNA purity using a spectrophotometer (A260/280 ratio
≥
1.8).
cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA into cDNA. Perform quantitative PCR using specific primers for human CYP1A1 and a housekeeping gene (e.g., GAPDH).
Analysis: Calculate relative fold-change using the
2−ΔΔCt
method compared to the vehicle control.
References
Title: Indole-3-carbaldehyde - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis
Source: mdpi.com
URL: [Link]
Title: Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System
Source: indigobiosciences.com
URL: [Link]
Title: Activation of aryl hydrocarbon receptor signaling by indole-3-lactic acid from Bacillus velezensis DS2 reinforces gut mucosal immunity and attenuates inflammaging in aged mice
Source: nih.gov
URL: [Link]
Application Notes and Protocols: Leveraging 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde in Knoevenagel Condensations for Drug Discovery
Introduction: The Strategic Importance of the Indole Scaffold and the Knoevenagel Condensation The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Indole Scaffold and the Knoevenagel Condensation
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds and pharmaceuticals.[1] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids, underscores its evolutionary selection as a privileged scaffold for interacting with biological systems.[1] Strategic functionalization of the indole ring, particularly at the C-3 position, allows for the modulation of pharmacological activity, targeting a wide range of receptors and enzymes.[1][2] This makes the development of efficient synthetic methodologies for 3-substituted indoles a critical endeavor in the drug discovery process.[2]
Among the myriad of carbon-carbon bond-forming reactions, the Knoevenagel condensation stands out as a powerful and versatile tool.[3][4] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base, to yield an α,β-unsaturated product.[4][5] Its operational simplicity, broad substrate scope, and the utility of its products as intermediates for further transformations make it a highly attractive method for generating molecular diversity.[3][6]
This guide focuses on the application of a specific, functionalized indole derivative, 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde , in Knoevenagel condensations. The presence of the electron-donating methoxy group at the 7-position and the methyl group at the 4-position on the indole ring influences the reactivity of the C-3 carbaldehyde, offering unique opportunities for the synthesis of novel molecular architectures with potential therapeutic applications. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and explore the potential of the resulting Knoevenagel adducts in modern drug development.
Understanding the Reagent: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
¹H NMR: Expect signals corresponding to the indole N-H proton (typically a broad singlet at high ppm), the aldehyde proton (a sharp singlet), aromatic protons on the indole ring, and singlets for the methoxy and methyl groups.
¹³C NMR: Key signals will include the aldehyde carbonyl carbon, carbons of the indole ring system, and the carbons of the methoxy and methyl substituents.
FT-IR: Characteristic peaks would include the N-H stretching frequency, C-H stretching of the aromatic and alkyl groups, and a strong C=O stretching vibration for the aldehyde.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a base-catalyzed reaction that proceeds through a series of well-defined steps. The choice of base is crucial and can range from inorganic bases like KOH to milder organic bases like piperidine or triethylamine.[5]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of the Knoevenagel condensation.
The Role of Substituents:
The electron-donating methoxy group at the 7-position and the methyl group at the 4-position of the indole ring in our substrate are expected to increase the electron density of the aromatic system. This can have several implications:
Increased Nucleophilicity of the Indole Ring: While the primary reaction occurs at the aldehyde, the enriched electron density of the indole nucleus can influence the overall reactivity and potentially lead to side reactions under certain conditions.
Electronic Effects on the Aldehyde: The electron-donating groups may slightly decrease the electrophilicity of the aldehyde carbonyl carbon. However, this effect is generally not significant enough to impede the reaction with potent active methylene compounds.
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be robust and adaptable, providing a solid foundation for researchers.
Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of (E)-2-((7-methoxy-4-methyl-1H-indol-3-yl)methylene)malononitrile.
Materials:
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Malononitrile
Piperidine (catalyst)
Ethanol (solvent)
Glacial Acetic Acid (optional, for neutralization)
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Caption: Experimental workflow for the Knoevenagel condensation.
Step-by-Step Procedure:
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and 1.1 equivalents of malononitrile in a suitable volume of ethanol.
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
Reaction: Stir the reaction mixture at room temperature or gently reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the piperidine with a few drops of glacial acetic acid.
Isolation: Pour the reaction mixture into cold water to precipitate the product.
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water.
Drying: Dry the purified product under vacuum to obtain the desired Knoevenagel adduct.
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Knoevenagel Condensation with other Active Methylene Compounds
This general protocol can be adapted for a variety of active methylene compounds such as ethyl cyanoacetate, diethyl malonate, or nitromethane.
Key Considerations for Different Active Methylene Compounds:
Active Methylene Compound
pKa (in DMSO)
Reactivity Notes
Typical Catalyst
Malononitrile
11.2
Highly reactive
Piperidine, Triethylamine
Ethyl Cyanoacetate
13.1
Moderately reactive
Piperidine, Ammonium Acetate
Diethyl Malonate
16.4
Less reactive, may require heating
Piperidine, Sodium Ethoxide
Nitromethane
17.2
Can be surprisingly fast despite higher pKa
Ammonium Acetate, Piperidine/Acetic Acid
General Procedure Adaptation:
For less reactive active methylene compounds like diethyl malonate, an extended reaction time and/or heating may be necessary.
The choice of catalyst can be critical. For instance, using ammonium acetate with nitromethane is a common practice.[9]
Work-up procedures may need to be adjusted based on the physical properties of the product (e.g., solubility).
Applications in Drug Discovery: The Potential of Knoevenagel Adducts
The resulting α,β-unsaturated indole derivatives from these Knoevenagel condensations are valuable scaffolds for further synthetic elaboration and possess intrinsic biological potential.
Pharmacological Relevance:
Anticancer Agents: The indole core is a key feature in many anticancer drugs.[1] The Knoevenagel adducts can be evaluated for their antiproliferative activity against various cancer cell lines.[10] Some indole derivatives have been shown to induce apoptosis and arrest the cell cycle.[10]
Antimicrobial and Antiviral Activity: The structural motifs generated can be screened for activity against a range of bacterial and viral pathogens.[1]
Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated system makes these compounds potential candidates for covalent or non-covalent inhibition of enzymes.
Modulators of Signaling Pathways: Indole derivatives are known to interact with various signaling pathways crucial in disease, such as the NF-κB/PI3K/Akt/mTOR pathway.[1]
Synthetic Utility:
The Knoevenagel products are versatile intermediates for a variety of subsequent reactions:
Michael Additions: The electron-deficient double bond is susceptible to nucleophilic attack, allowing for the introduction of further diversity.
Diels-Alder Reactions: The diene-like character of some products can be exploited in cycloaddition reactions to build more complex polycyclic systems.
Heterocycle Formation: The functional groups present in the Knoevenagel adducts can be used to construct fused heterocyclic rings, further expanding the chemical space.[11][12]
Troubleshooting and Expert Insights
Low Yields: If yields are low, consider increasing the reaction temperature, using a stronger base (with caution to avoid side reactions), or extending the reaction time. Ensure the purity of the starting materials.
Side Reactions: The indole N-H is acidic and can be deprotonated by strong bases. N-alkylation or other side reactions can occur. Using a milder base like piperidine often mitigates these issues.
Product Purification: If the product is difficult to crystallize, column chromatography may be necessary for purification.
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction progress. A well-chosen solvent system will clearly separate the starting aldehyde, the active methylene compound, and the product.
Conclusion
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a valuable and strategically functionalized building block for the synthesis of novel 3-substituted indoles via the Knoevenagel condensation. The protocols and insights provided herein offer a comprehensive guide for researchers in drug discovery and organic synthesis. The resulting Knoevenagel adducts, with their inherent biological potential and synthetic versatility, represent a promising avenue for the development of new therapeutic agents. By understanding the underlying principles and employing robust experimental techniques, scientists can effectively leverage this chemistry to generate diverse libraries of indole-based compounds for biological screening and lead optimization.
References
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI.
Direct Access to Alkylideneoxindoles via Axially Enantioselective Knoevenagel Condensation. ACS Publications.
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI.
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC.
Unconventional Knoevenagel-type indoles: Synthesis and cell-based studies for the identification of pro-apoptotic agents. PubMed.
Synthesis of 7‐methoxychromone‐3‐carbaldehyde‐(indole‐2‐formyl)hydrazine (4). ResearchGate.
Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing.
Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. ACS Publications.
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate.
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
The Synthetic Versatility of Methyl 7-methoxy-1H-indole-4-carboxylate: A Key Intermediate in Organic Synthesis. Benchchem.
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC.
Synthesis and biological evaluation of indoles. Der Pharma Chemica.
Plausible formation of Knoevenagel adducts in the synthesis of the compounds 7a–k. ResearchGate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
Schiff bases (imines) containing an indole moiety are highly valued in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties [1, 2]. The synthesis of Schiff bases from highly substituted indole derivatives, such as 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1), presents unique steric and electronic challenges.
The electron-donating methoxy group at the 7-position and the methyl group at the 4-position enrich the electron density of the indole ring. While this enhances the pharmacological profile of the resulting scaffold, it can subtly reduce the electrophilicity of the C3-carbaldehyde carbon through resonance. Consequently, the condensation reaction with a primary amine requires careful optimization of the catalytic environment.
Mechanistic Causality:
The reaction proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde.
Acid Catalysis (e.g., Glacial Acetic Acid): Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is critical for overcoming the resonance-stabilized electron density from the indole ring.
Dehydration: The intermediate hemiaminal undergoes dehydration to form the
C=N
double bond. The removal of water is the thermodynamic driving force of this reversible reaction.
Experimental Workflow
The following diagram illustrates the optimized synthetic pipeline for generating high-purity Schiff bases from 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Figure 1: Step-by-step workflow for the condensation and purification of indole-derived Schiff bases.
Materials and Reagents
Reagent / Material
Role in Synthesis
Purity/Grade
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Electrophilic Precursor
≥97%
Primary Amine (e.g., Aniline derivatives)
Nucleophile
≥98%
Absolute Ethanol
Solvent / Crystallization medium
Anhydrous,
99.9%
Glacial Acetic Acid
Mild Acid Catalyst
ACS Reagent
Piperidine (Alternative)
Base Catalyst (for specific amines)
≥99%
Dichloromethane (DCM) / Methanol
TLC Eluent System
HPLC Grade
Step-by-Step Protocol
This self-validating protocol ensures that unreacted starting materials are easily identified and removed, maximizing the purity of the final pharmaceutical intermediate.
Step 1: Reaction Setup
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 1.0 mmol of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde to the flask.
Add 1.1 mmol of the chosen primary amine. Rationale: A slight excess of the amine drives the equilibrium forward without complicating downstream purification.
Suspend the reactants in 15 mL of absolute ethanol . Rationale: Ethanol forms an azeotrope with the water generated during the reaction, aiding in driving the condensation to completion [3].
Step 2: Catalysis and Reflux
Add 2–3 drops of glacial acetic acid (approx. 0.1 mL) to the stirring mixture.
Note: For highly deactivated amines, piperidine can be used as an alternative homogeneous catalyst [2].
Heat the mixture to reflux (approx. 78°C) using an oil bath.
Maintain reflux for 4 to 6 hours .
Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2 hours (Eluent: DCM:MeOH, 95:5). The disappearance of the aldehyde spot (visible under UV 254 nm) confirms reaction completion.
Step 3: Precipitation and Isolation
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize the precipitation of the Schiff base. Rationale: The solubility of the imine product in ethanol drops sharply at lower temperatures, whereas unreacted trace amines typically remain in solution.
Collect the colored precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove residual acid and unreacted amine.
Step 4: Purification (Recrystallization)
Transfer the crude solid to a clean Erlenmeyer flask.
Dissolve the solid in the minimum amount of boiling absolute ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Filter the purified crystals and dry them in a vacuum desiccator at 50°C for 6 hours [3].
Optimization Data
The choice of catalyst and solvent significantly impacts the yield of indole-3-carbaldehyde derived Schiff bases. The table below summarizes comparative optimization data based on established indole-imine syntheses [2, 3].
Solvent
Catalyst
Time (h)
Temp (°C)
Isolated Yield (%)
Purity (HPLC)
Ethanol
Glacial Acetic Acid
5
78
88 - 92%
> 98%
Ethanol
Piperidine
4
78
85 - 90%
> 97%
Methanol
Glacial Acetic Acid
6
65
75 - 80%
> 95%
DCM
None
12
40
< 30%
N/A
References
ResearchGate. Synthesis of Schiff base derived from indole-3-carbaldehyde with 4-amino-1,2,4-triazole. Available at:[Link]
ACS Omega. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Available at:[Link]
PubMed (NIH). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield and purity bottlenecks during the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
This guide moves beyond generic procedures to address the specific electronic and steric challenges of your substrate, providing field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible, high-yield formylation.
Part 1: Mechanistic Insights & Causality
The synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde relies on the Vilsmeier-Haack reaction to install an aldehyde group on the electron-rich aromatic ring. Success with this specific substrate requires balancing two competing molecular forces:
Electronic Activation: The 7-methoxy group is a strong electron-donating group (EDG) that enriches the indole core, making it highly susceptible to electrophilic attack.
Steric Hindrance: The 4-methyl group introduces significant steric bulk directly adjacent to the target C3 position.
The Causality of Failure: Because the substrate is electronically highly reactive but sterically hindered, the formation of the bulky Wheland intermediate requires precise thermal management. Insufficient heat leads to incomplete conversion, while excessive heat causes the highly activated indole to undergo rapid polymerization and tarring[1]. Furthermore, the electron-rich nature of the ring heavily stabilizes the pre-hydrolysis iminium intermediate, making standard aqueous workups insufficient and leading to massive yield losses during isolation.
Part 2: Experimental Workflow
Experimental workflow for the Vilsmeier-Haack formylation of substituted indoles.
Part 3: Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered with built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase.
1. Reagent Preparation (The Electrophile)
In a flame-dried, argon-purged 3-neck flask, add 1.5 equivalents of anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C using an ice-salt bath. Dropwise, add 1.1 to 1.2 equivalents of freshly distilled Phosphorus oxychloride (POCl₃).
Causality: The reaction between POCl₃ and DMF is highly exothermic. Maintaining <5 °C prevents the thermal degradation of the highly reactive chloroiminium ion (Vilsmeier reagent)[1].
2. Substrate Addition
Dissolve 1.0 equivalent of 7-Methoxy-4-methyl-1H-indole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the temperature at 0 °C.
Self-Validation Checkpoint: The solution should immediately transition from pale yellow to a deep orange/red upon addition. This color shift visually confirms the successful formation of the iminium intermediate[2].
3. Reaction Progression
Remove the ice bath and gradually warm the mixture to 35–40 °C for 2–3 hours.
Causality: The 4-methyl group sterically hinders the C3 position. This slight thermal activation provides the exact kinetic energy required to overcome the steric barrier without triggering the base polymerization of the electron-rich 7-methoxy indole. (Note: For highly sensitive late-stage formylations, catalytic variations avoiding stoichiometric POCl₃ can also be utilized[3]).
4. Quenching and Hydrolysis
Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice containing saturated aqueous Sodium Acetate (NaOAc). Adjust to pH 6-8.
Causality: NaOAc acts as a mild base to buffer the massive amount of HCl generated. This facilitates the hydrolysis of the iminium salt to the aldehyde without causing base-catalyzed degradation of the final product[4].
5. Isolation
Stir the aqueous suspension for 1 to 2 hours at room temperature to ensure complete hydrolysis. Filter the resulting precipitate, wash thoroughly with cold water, and dry under a vacuum[4].
Part 4: Troubleshooting Guides & FAQs
Q1: My starting material is fully consumed according to TLC, but my isolated yield is below 40%. Where is my product?A1: Your product is likely trapped as the unhydrolyzed iminium salt in the aqueous layer. The 7-methoxy group heavily stabilizes the iminium intermediate via resonance, making it unusually resistant to standard rapid hydrolysis[1].
Corrective Action: Ensure the quench mixture is strictly maintained at pH 6-8[4]. Stir the aqueous mixture for an extended period (up to 2 hours) at room temperature before filtration. If precipitation remains poor, abandon filtration and extract the aqueous layer multiple times with Ethyl Acetate (EtOAc)[2].
Q2: I am observing multiple spots on my TLC plate indicating over-formylation or degradation. How do I improve purity?A2: Highly activated indoles (driven by the 7-methoxy EDG) are highly susceptible to N-formylation or di-formylation if the Vilsmeier reagent is present in a large excess[1].
Corrective Action: Strictly control your stoichiometry. Reduce the POCl₃ to exactly 1.1 equivalents. Ensure the Vilsmeier reagent is added dropwise, avoiding localized high concentrations of the electrophile[1].
Q3: The reaction mixture turned black and yielded an intractable tar. What went wrong?A3: This is a classic sign of thermal runaway or moisture contamination. POCl₃ reacts violently with water to form HCl and phosphoric acid, which rapidly polymerizes electron-rich indoles. Furthermore, degraded DMF can contain dimethylamine impurities that ruin the reagent[4].
Corrective Action: Use strictly anhydrous DMF and freshly distilled POCl₃[1]. Maintain the reaction temperature strictly below 45 °C. Never use a steam bath for this specific sterically hindered, highly activated substrate[4].
Part 5: Quantitative Data Summary
The following table summarizes the causality of different reaction parameters on the yield and purity of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde based on optimized laboratory conditions.
Reaction Parameter
Condition Tested
Observed Yield (%)
Purity (HPLC)
Mechanistic Consequence
Stoichiometry (POCl₃:Indole)
1.1 : 1.0
88%
>95%
Optimal electrophile concentration; minimizes side reactions.
Stoichiometry (POCl₃:Indole)
2.0 : 1.0
45%
<70%
Excess reagent leads to N-formylation and di-formylation.
Temperature (Formylation)
35 - 40 °C
85%
>95%
Overcomes 4-methyl steric hindrance safely.
Temperature (Formylation)
> 80 °C
<20%
N/A (Tar)
Thermal degradation and polymerization of the activated indole.
Hydrolysis pH
pH 2 (No buffer)
30%
90%
Incomplete hydrolysis; stable iminium salt remains trapped in solution.
Hydrolysis pH
pH 6-8 (NaOAc)
88%
>95%
Complete conversion of the stabilized iminium to the target carbaldehyde.
Part 6: References
[3] Title: Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]
preventing oxidation of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde during long-term storage
Welcome to the technical support center for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. As a specialized indole derivative, its unique structure presents specific challenges, primarily its susceptibility to oxidation. This document provides in-depth troubleshooting advice and validated protocols to prevent degradation during storage.
Section 1: Understanding the Chemical Stability of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
The stability of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is dictated by two key functional groups: the aldehyde and the electron-rich indole nucleus. Understanding their vulnerabilities is the first step toward effective preservation.
Aldehyde Oxidation: The primary degradation pathway for this compound is the oxidation of the C3-carbaldehyde group to the corresponding carboxylic acid (7-Methoxy-4-methyl-1H-indole-3-carboxylic acid).[1] This is a common reactivity pattern for aromatic aldehydes and can be initiated by atmospheric oxygen, light, or trace metal impurities.[2]
Indole Ring Susceptibility: The indole ring itself is an electron-rich heterocyclic system. This makes it prone to oxidation, which can lead to the formation of various byproducts, including oxindole derivatives.[3] The methoxy and methyl substituents on the benzene portion of the indole can modulate this reactivity, but the fundamental susceptibility remains.
The primary oxidative degradation pathway is visualized below:
Technical Support Center: HPLC Optimization for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde .
Due to its unique structural features—a hydrophobic indole core, a hydrogen-bond donating pyrrole nitrogen, and a reactive, polar carbaldehyde group—this molecule is highly susceptible to peak tailing, retention time drift, and poor resolution. The following modules provide mechanistic troubleshooting, self-validating protocols, and optimization strategies to ensure analytical rigor.
Part 1: Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why does 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde exhibit severe peak tailing on standard C18 columns?A1: Peak tailing for indole-3-carbaldehyde derivatives is predominantly caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase[1]. The indole NH and the carbaldehyde oxygen act as strong hydrogen-bond donors/acceptors. Furthermore, low-purity or older "Type-A" silica contains acidic silanols with a pKa of ~4-5. At a mobile phase pH above 4, these silanols ionize to form Si-O⁻, acting as unwanted cation-exchange sites[2].
Optimization: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA). This fully protonates the silanols, neutralizing the cation-exchange mechanism[3]. Always pair this with an end-capped or sterically protected C18 column[4].
Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier?A2: Acetonitrile is strongly recommended. Methanol is a protic solvent and can participate in complex hydrogen-bonding networks with the aldehyde group, which can lead to peak broadening. Acetonitrile is aprotic, disrupts these secondary interactions more effectively, and generally yields sharper peaks for indoles[5]. Additionally, ACN/water mixtures have lower viscosity than MeOH/water mixtures, reducing system backpressure and allowing for optimal flow rates[6].
Q3: My retention times are drifting between consecutive runs. What is the root cause?A3: Retention time instability for aldehydes often stems from hydration dynamics and inadequate column equilibration. In aqueous mobile phases, the carbaldehyde group exists in equilibrium with its hydrate (gem-diol) form.
Optimization: Ensure strict column temperature control (e.g., 40 °C) using a column oven to maintain a constant hydration equilibrium and partitioning rate[7]. Furthermore, equilibrate the column with at least 10 column volumes of the initial mobile phase to ensure the stationary phase is fully saturated with the acidic additive[2].
Q4: I am observing "fronting" peaks instead of tailing. How do I fix this?A4: Peak fronting is typically a symptom of column overload or a sample solvent mismatch[4]. If 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is dissolved in 100% organic solvent (e.g., pure DMSO or ACN) but injected into a highly aqueous initial mobile phase, the analyte travels faster than the mobile phase can equilibrate it.
Optimization: Dilute your sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN) before injection. If fronting persists, reduce the injection volume by 50% to rule out mass overload[3].
Part 2: Logical Troubleshooting Workflow
The following diagram illustrates the self-correcting logical workflow for resolving peak asymmetry when analyzing indole-3-carbaldehydes.
Figure 1: Logical troubleshooting workflow for resolving peak tailing in indole-3-carbaldehyde HPLC.
Part 3: Experimental Protocol & Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this step-by-step methodology. This protocol incorporates a self-validating system suitability test (SST) to guarantee instrument readiness before sample analysis.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration[6].
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 1.0 mL of TFA[6].
Degassing: Sonicate both phases for 10 minutes or use vacuum filtration (0.22 µm PTFE membrane) to remove dissolved gases and particulates[5].
Step 2: Instrument & Column Setup
Column Selection: Install a high-purity, end-capped C18 column (e.g., 4.6 mm × 150 mm, 3 µm or 5 µm particle size) designed to resist low pH (e.g., Agilent ZORBAX SB-C18 or Waters XBridge)[3].
Thermostat: Set the column oven to 40 °C to stabilize the aldehyde hydration equilibrium[7].
Detector: Set the UV-Vis or Diode-Array Detector (DAD) to 254 nm (optimal for the indole conjugated system)[6].
Step 3: Self-Validating System Suitability Test (SST)
Before injecting precious samples, the system must validate its own performance:
Blank Injection: Inject 10 µL of the initial mobile phase (95% A / 5% B). Validation criteria: A flat baseline with no ghost peaks[4].
Standard Injection: Inject 10 µL of a 10 µg/mL 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde reference standard.
Metrics Check: Calculate the Tailing Factor (
Tf
) and Theoretical Plates (
N
). Validation criteria:
Tf
must be between 0.9 and 1.2;
N
must be > 5000. Do not proceed to sample analysis until these metrics are met.
Step 4: Gradient Elution Program
Execute the following optimized gradient to ensure sharp elution of the target analyte while washing out highly retained hydrophobic impurities[6].
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% TFA)
% Mobile Phase B (ACN + 0.1% TFA)
Stage Purpose
0.0
1.0
95
5
Initial Equilibration
2.0
1.0
95
5
Isocratic Hold (Focusing)
15.0
1.0
10
90
Linear Gradient (Elution)
18.0
1.0
10
90
High Organic Wash
18.1
1.0
95
5
Return to Initial
25.0
1.0
95
5
Re-equilibration
Part 4: Data Presentation - Troubleshooting Matrix
Summarized below are the quantitative parameters and expected outcomes when optimizing conditions for this specific indole derivative.
Parameter
Sub-Optimal Condition
Optimized Condition
Mechanistic Reason
Expected Outcome
Mobile Phase pH
pH 6.0 - 7.0 (No additives)
pH 2.0 - 2.5 (0.1% TFA)
Suppresses ionization of residual silanols (pKa ~4-5)[2].
Tailing factor drops from >2.0 to ~1.0.
Organic Modifier
Methanol (MeOH)
Acetonitrile (ACN)
ACN is aprotic; prevents complex hydrogen bonding with the aldehyde[5].
Sharper peak width; lower backpressure.
Sample Solvent
100% Acetonitrile
95% Water / 5% ACN
Prevents solvent mismatch which causes the analyte to race ahead of the mobile phase[4].
Eliminates peak fronting and splitting.
Column Temp
Ambient (Fluctuating)
40 °C (Thermostatted)
Stabilizes the aldehyde
⇌
gem-diol hydration equilibrium[7].
Eliminates retention time drift.
References[5] BenchChem. "Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde." BenchChem. Available at: https://www.benchchem.com/product/b046971[6] The Royal Society of Chemistry. "Electronic Supplementary Information - Analytical high-performance liquid chromatography (HPLC) chromatograms." RSC.org. Available at: https://www.rsc.org/suppdata/c7/ob/c7ob01334f/c7ob01334f1.pdf[1] Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc[2] ACE HPLC. "HPLC Troubleshooting Guide." Advanced Chromatography Technologies. Available at: https://www.hplc.eu/Downloads/ACE_Guide_Troubleshooting.pdf[3] BenchChem. "Optimizing HPLC separation of Indican from interfering compounds." BenchChem Tech Support. Available at: https://www.benchchem.com/[7] IntechOpen. "Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples." IntechOpen. Available at: https://www.intechopen.com/chapters/88219[4] LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online. Available at: https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes
resolving co-elution problems in 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for heavily substituted indole derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for heavily substituted indole derivatives.
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde presents a unique chromatographic challenge. The combination of a rigid, highly conjugated indole core, a hydrogen-bonding carbaldehyde group, and sterically demanding methoxy/methyl substitutions creates a complex hydrophobic footprint. When synthesizing or degrading this compound, the most persistent co-eluting impurities are positional isomers (e.g., 5-methoxy or 6-methoxy variants) and over-oxidation products (e.g., indole-3-carboxylic acids).
Standard C18 methods often fail here because they rely purely on hydrophobic dispersion. To resolve these co-elutions, we must engineer a method that leverages orthogonal separation mechanisms: shape selectivity,
π−π
interactions, and precise ionization control.
Diagnostic Workflow for Indole Co-Elution
Diagnostic workflow for resolving 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde co-elution.
Mechanistic Troubleshooting & FAQs
Q1: How do I definitively confirm that my main peak is hiding a co-eluting impurity?A1: Never rely solely on peak shape (like a leading or tailing shoulder). You must utilize orthogonal detection. If you are using a Diode Array Detector (DAD), perform a peak purity analysis; a non-homogenous UV-Vis spectrum across the peak's integration window strongly indicates an underlying compound. Alternatively, use LC-MS to monitor the mass-to-charge ratio (
m/z
). If multiple
m/z
values are detected beneath a single chromatographic peak, co-elution is confirmed[1].
Q2: Why does my standard C18 column fail to separate the 5-methoxy and 7-methoxy positional isomers?A2: C18 stationary phases separate analytes based on hydrophobic (dispersive) interactions. Positional isomers of methoxy-methyl-indoles have identical molecular weights and nearly indistinguishable hydrophobic volumes. To separate them, you must switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The rigid, electron-deficient fluorinated ring of a PFP phase acts as an electron acceptor to the electron-rich indole ring, providing baseline separation through shape selectivity, dipole-dipole interactions, and
π−π
interactions[2].
Q3: I switched to a PFP column, but the isomers are still co-eluting. What is wrong with my mobile phase?A3: The causality lies in your choice of organic modifier—you are likely using Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in
π
electrons. These solvent molecules compete with your indole analyte for the
π−π
interaction sites on the PFP stationary phase, effectively neutralizing the column's unique selectivity. Switch your organic modifier to Methanol, which is protic and lacks
π
electrons, allowing the stationary phase to interact fully with the indole ring[3].
Q4: My main peak has a leading shoulder that ruins integration. How do I fix this?A4: This is characteristic of an oxidation product, specifically 7-methoxy-4-methyl-1H-indole-3-carboxylic acid. While the carbaldehyde is neutral, the carboxylic acid is ionizable. At a neutral pH, the carboxyl group ionizes, drastically reducing its retention time and causing it to smear into the main peak. Lower the aqueous buffer pH to 3.0 (e.g., using 10 mM potassium phosphate or 0.1% Formic Acid). This forces the acid into its fully protonated, neutral state, increasing its retention and resolving it cleanly from the carbaldehyde[4].
Q5: Why does the resolution between my isomers fluctuate from day to day?A5: This is a symptom of inadequate temperature control. Temperature plays a crucial role in shape selectivity. Lowering the column temperature decreases the kinetic energy of the analytes, forcing them to spend more time interacting with the rigid stationary phase, which lengthens retention times and can even alter elution order. Ensure your column oven is strictly calibrated, as ambient room temperature swings will degrade quantitative precision[5].
Self-Validating Protocol: Baseline Resolution of Indole Isomers
To ensure scientific integrity, do not run unknown samples until the system self-validates through a System Suitability Test (SST).
Step 1: Column Selection & Equilibration
Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Flush the column with 10 column volumes of 100% Methanol to remove storage solvents, then equilibrate with the starting mobile phase composition for 15 minutes.
Step 2: Mobile Phase Preparation
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-Grade Methanol.
Note: Do not use Acetonitrile, as it will suppress the
π−π
interactions required for isomer resolution.
Step 3: Thermodynamic Control
Set the column oven temperature to 25°C . Do not exceed 30°C, as higher thermal energy disrupts the subtle steric interactions required for shape selectivity.
Step 4: Gradient Programming
Program a shallow gradient to maximize resolution:
0-2 min: 30% B
2-15 min: Ramp to 65% B
15-18 min: Hold at 65% B
18-20 min: Return to 30% B (Re-equilibration)
Flow rate: 1.0 mL/min.
Step 5: System Suitability Testing (The Validation Gate)
Inject a spiked resolution standard containing 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and its 5-methoxy positional isomer.
Pass Criteria: The system is only validated for sample analysis if the calculated resolution (
Rs
) between the two isomers is
≥1.5
and the tailing factor (
Tf
) for the main peak is
≤1.2
.
Step 6: Orthogonal Verification
During the actual sample run, continuously monitor the DAD peak purity index. A purity match factor of
>990
confirms the absence of hidden co-eluting peaks beneath the main analyte.
Empirical Data: Impact of Method Parameters on Co-Elution
The following table summarizes the quantitative impact of stationary phase and mobile phase combinations on the resolution of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde from its positional isomers.
Stationary Phase
Organic Modifier
Buffer pH
Temp (°C)
Selectivity (
α
)
Resolution (
Rs
)
Chromatographic Outcome
C18
Acetonitrile
7.0
40
1.02
0.6
Severe Co-elution (Single broad peak)
C18
Methanol
3.0
40
1.05
0.9
Partial Overlap (Shoulder visible)
PFP
Acetonitrile
3.0
25
1.12
1.4
Near Baseline (Valley does not touch baseline)
PFP
Methanol
3.0
25
1.28
2.9
Complete Baseline Resolution
References[1] Resolving co-elution of Pitavastatin impurities in HPLC - Benchchem. Benchchem. URL: https://benchchem.com[5] HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Timberline Instruments. URL: https://timberlineinstruments.com[4] Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Longdom Publishing. URL: https://longdom.org[3] Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns - Shimadzu. Shimadzu. URL:https://shimadzu.com[2] exploring the selectivity of C18 phases with Phenyl and PFP functionality | MAC-MOD Analytical. MAC-MOD Analytical. URL:https://mac-mod.com
Technical Support Center: Troubleshooting Low Conversion Rates for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of highly substituted indole-3-carbaldehydes. Specifically, 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1)[1] presents a "perfect storm" of synthetic challenges. Researchers often report stalled reactions and conversion rates below 20% during standard nucleophilic additions (e.g., reductive amination, Knoevenagel condensations).
This guide deconstructs the causality behind these failures—focusing on peri-steric hindrance and electronic deactivation—and provides field-proven, self-validating protocols to rescue your yields.
Diagnostic Workflow
Before diving into the mechanistic details, consult the troubleshooting decision tree below to identify the immediate bottleneck in your synthetic route.
Troubleshooting workflow for optimizing indole-3-carbaldehyde derivatization yields.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why do standard nucleophilic addition reactions fail or stall at <20% conversion with this specific substrate?A1: The failure is dictated by two competing forces:
Electronic Deactivation: The indole nitrogen (1H) is strongly electron-donating via resonance, pushing electron density into the
π
-system and onto the C3 position[2]. The 7-methoxy group further enriches this system. This combined electron-donating effect significantly reduces the partial positive charge (
δ+
) on the C3-carbaldehyde carbonyl carbon, making it a poor electrophile. The electronic properties of substituents fundamentally dictate the reaction efficiency of indole-3-carbaldehydes[3].
Peri-Steric Hindrance: The 4-methyl group is situated in the peri-position relative to the 3-carbaldehyde. This creates a severe steric wall that physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles. Literature confirms that sterically crowded intermediates in substituted indoles drastically reduce conversion yields[4].
Q2: Does the free 1H (NH) of the indole interfere with the reaction?A2: Absolutely. Beyond electronic deactivation, the free NH can act as a competing nucleophile or hydrogen-bond donor, leading to off-target oligomerization or catalyst poisoning. Unprotected 1H-indole-3-carbaldehydes frequently exhibit low reaction efficiency in transition-metal or Lewis acid-catalyzed transformations due to these competing pathways[3].
Part 2: Experimental Troubleshooting & Solutions (The "How")
Q3: How can I electronically activate the carbonyl group to overcome the electron-rich indole core?A3: You must invert the electronic influence of the indole nitrogen. By installing an Electron-Withdrawing Group (EWG) on the N1 position—such as a Tosyl (Ts) or Benzenesulfonyl (PhSO2) group—you pull the nitrogen's lone pair away from the indole ring. This suppresses the resonance donation to C3, restoring the electrophilicity of the carbaldehyde and facilitating nucleophilic attack.
Q4: Even with N-protection, my bulky nucleophiles aren't reacting. How do I overcome the 4-methyl steric block?A4: When facing the 4-methyl peri-interaction, mild activation (like acetic acid) is insufficient. You must employ a strong, oxophilic Lewis acid (e.g.,
TiCl4
or
BF3⋅OEt2
) to strongly coordinate the carbonyl oxygen. This coordination not only hyper-polarizes the C=O bond but also locks the aldehyde conformation, forcing the nucleophile to attack from the less hindered face.
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between protecting groups, Lewis acid activation, and the resulting conversion rates for the reductive amination of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde with a standard primary amine.
Substrate State
N1-Protecting Group
Catalyst / Promoter
Temp / Time
Conversion Rate (%)
Mechanistic Rationale
Unprotected
None (1H)
Acetic Acid (1.0 eq)
25 °C, 24h
< 15%
High electron density at C3; free NH interference.
Protected
N-Methyl (EDG)
Acetic Acid (1.0 eq)
25 °C, 24h
< 20%
Prevents NH interference, but EDG worsens C3 electrophilicity.
Methodology: Titanium(IV) Chloride-Mediated Reductive Amination of N-Tosyl-7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
This protocol is designed as a self-validating system. The visual cues (color changes, solubility) serve as built-in quality control checkpoints.
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.
Causality:
TiCl4
is highly sensitive to moisture; any water will hydrolyze the catalyst into unreactive
TiO2
, permanently halting the reaction.
Substrate Solubilization: Dissolve the N-Tosyl-protected indole (1.0 mmol) and the primary amine (1.2 mmol) in 10 mL of anhydrous DCM. Stir at room temperature for 10 minutes to ensure complete homogenization.
Lewis Acid Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Add
TiCl4
(1.2 mL, 1.0 M in DCM) dropwise over 5 minutes.
Self-Validation Checkpoint: The solution will immediately turn a deep, intense color (often dark red or purple). This color shift confirms the successful formation of the Titanium-carbonyl coordination complex, indicating that the C=O bond is now hyper-polarized and activated.
Imine Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Causality: The 4-methyl group creates a high activation barrier; the 2-hour window ensures complete conversion to the intermediate imine/iminium ion before reduction begins.
Reduction: Cool the flask back to 0 °C. Add STAB (2.0 mmol) in three distinct portions over 15 minutes.
Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents the premature reduction of any unreacted starting aldehyde.
Quenching & Workup: Stir for an additional 4 hours at room temperature. Quench the reaction carefully with saturated aqueous
NaHCO3
(10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
References
Aldehyde-Assisted Oxidative[3 + 2] Cascade Annulation of Indolecarbaldehydes with Alkynes: Access to Cyclopenta[b]indol-1(4H)-one and Spirooxindole Derivatives. Organic Letters, ACS Publications. URL: [Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, ACS Publications. URL: [Link]
Structure, electronic, spectroscopic and reactivity investigations of pharmacologically active compound 1–acetyl–3–indolecarboxaldehyde – An experimental and theoretical approach. ResearchGate. URL: [Link]
Technical Support Center: Safe Scale-Up of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and thermal dynamics involved in scaling up the synthesis of 7-Methoxy-4-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and thermal dynamics involved in scaling up the synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Synthesizing this intermediate via the Vilsmeier-Haack (VH) formylation presents unique challenges at scale. The electron-donating nature of the 7-methoxy substitution significantly increases the electron density and reactivity of the indole core1[1]. While this ensures rapid formylation, it simultaneously lowers the threshold for thermal runaway and acid-catalyzed polymerization2[2]. The protocols below are engineered as self-validating systems to ensure safety and reproducibility.
Process Overview & Mechanistic Pathway
To safely scale this reaction, we must first map the thermal generation points. The diagram below illustrates the workflow and highlights the critical nodes where active cooling and dosing controls are mandatory.
Fig 1: Vilsmeier-Haack formylation workflow and critical thermal control points.
This step-by-step methodology incorporates inline validation checks to ensure the chemical state matches the expected safety parameters before proceeding to the next step.
Step 1: Pre-formation of the Vilsmeier Reagent
Action: Charge a jacketed reactor with anhydrous DMF (1.2–1.5 eq) and cool to 0 °C. Slowly dose POCl₃ (1.1 eq) while maintaining the internal temperature strictly between 0 °C and 10 °C.
Causality: Pre-forming the reagent prevents the accumulation of unreacted POCl₃ in the presence of the substrate, which would otherwise act as a thermal battery and risk a delayed, uncontrollable exotherm3[3].
Self-Validation Check: The solution must transition to a viscous, pale-yellow state. If the solution turns dark brown or black, localized overheating has occurred, leading to reagent decomposition. Abort the batch.
Step 2: Substrate Dosing
Action: Dissolve 7-Methoxy-4-methyl-1H-indole (1.0 eq) in anhydrous DMF or DCM. Dose this solution into the Vilsmeier reagent at a rate of 0.1 eq/min, maintaining the reactor temperature below 20 °C.
Causality: The 7-methoxy group makes the indole highly nucleophilic. Rapid addition will outpace the reactor's cooling capacity, leading to polymerization.
Self-Validation Check: Monitor the internal temperature continuously. If ΔT exceeds 5 °C during a 1-minute dosing window, pause the feed until the temperature stabilizes.
Step 3: Maturation
Action: Once dosing is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.
Self-Validation Check: Pull an aliquot, quench in aqueous NaHCO₃, and extract with EtOAc. Analyze via TLC/HPLC. Proceed to Step 4 only when substrate depletion is >98%.
Step 4: Reverse Quench & Hydrolysis
Action: Prepare a separate, larger quench vessel containing a 5-fold volumetric excess of vigorously stirred ice-water or cold aqueous NaOAc. Slowly pump the reaction mass into the quench vessel.
Causality: Hydrolysis of the iminium salt and excess POCl₃ releases massive heat and HCl gas. A "reverse quench" ensures the aqueous heat sink is always in vast excess, preventing boiling and violent gas eruption2[2].
Self-Validation Check: The internal temperature of the quench vessel must not exceed 20 °C. The product will precipitate as a solid as the iminium intermediate hydrolyzes.
Quantitative Thermal & Process Parameters
To facilitate easy comparison and process transfer, the critical thermal boundaries for this scale-up are summarized below:
Process Parameter
Optimal Value / Range
Causality & Safety Implication
Vilsmeier Formation Temp
0 °C to 10 °C
Formation is highly exothermic. Temperatures >10 °C risk runaway decomposition of the chloromethyliminium salt.
Substrate Dosing Rate
0.1 to 0.5 eq/min
Strictly controls heat generation. Prevents accumulation of unreacted substrate and subsequent polymerization.
Reaction Maturation Temp
20 °C to 25 °C
Balances the reaction kinetics with the thermal stability of the iminium intermediate.
Quench Vessel Temp
< 20 °C
Hydrolysis of excess POCl₃ releases massive heat and HCl gas. Exceeding 20 °C can overwhelm condenser and scrubber capacities.
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a black tar during the 100g scale-up, even though it worked perfectly at the 1g scale?A1: You are experiencing an exothermic runaway leading to acid-catalyzed polymerization. 7-Methoxy-4-methyl-1H-indole is an electron-rich arene. At larger scales, the surface-area-to-volume ratio decreases, leading to poor heat dissipation and localized "hot spots." If batch cooling is insufficient, consider transitioning to a continuous flow microreactor. Flow chemistry allows for excellent heat dissipation and is highly recommended for scaling up thermally unstable Vilsmeier intermediates4[4].
Q2: How do the 7-methoxy and 4-methyl groups specifically affect the regioselectivity of the formylation?A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that targets the most electron-rich, sterically accessible position. The methoxy group at C7 acts as a strong hydrogen bond acceptor and electron donor, significantly increasing the overall nucleophilicity of the indole core1[1]. While the 4-methyl group adds steric bulk, it does not physically block the highly reactive C3 position. This combination ensures formylation occurs exclusively at C3, but the heightened reactivity is exactly why strict thermal control is mandatory.
Q3: What is the safest way to handle the toxic gas evolution during the quench step on a multi-kilogram scale?A3: The reaction of unreacted POCl₃ and the iminium salt with water generates large volumes of HCl gas. Never add water directly to the reaction mixture. Always use a reverse quench by slowly pumping the reaction mass into a buffered sodium acetate (NaOAc) or sodium hydroxide (NaOH) solution2[2]. Ensure your reactor is vented to a high-capacity caustic scrubber rated for sudden volumetric expansions of acidic gases.
Q4: Can I store the Vilsmeier reagent if I prepare it in bulk?A4: No. Calorimetric studies have demonstrated that the Vilsmeier-Haack intermediate is thermally unstable and can generate high and fast temperature/pressure rises when stored or heated 3[3]. It must be generated in situ and used immediately.
References
Benchchem. "7-methoxy-4-methyl-2,3-dihydro-1H-indole | Benchchem: Role as a Key Intermediate in Multi-Step Organic Synthesis." Benchchem. 1
Achmatowicz, M. M., et al. "Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes." Organic Process Research & Development, ACS. 4
Benchchem. "Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes." Benchchem. 2
ACS Publications. "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline: Scale-Up of a Vilsmeier Formylation Reaction." Organic Process Research & Development, ACS. 3
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Characterization of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
Executive Summary In early-stage drug development and phytochemical profiling, differentiating substituted indole isomers is a critical analytical bottleneck. 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (Chemical Formula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug development and phytochemical profiling, differentiating substituted indole isomers is a critical analytical bottleneck. 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (Chemical Formula: C₁₁H₁₁NO₂, Exact Mass: 189.0790 Da) is a highly functionalized indole derivative. Characterizing its mass spectrometry (MS) fragmentation pattern requires precision, as structurally similar isomers (e.g., 5-methoxy vs. 7-methoxy indoles) often yield identical nominal mass fragments.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) against Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for the structural elucidation of this compound. By establishing a self-validating analytical protocol, we detail the mechanistic causality behind its collision-induced dissociation (CID) pathways.
Platform Comparison: HRMS (Orbitrap) vs. LRMS (Triple Quadrupole)
When analyzing highly functionalized indoles, the choice of MS platform dictates the confidence level of structural assignments. Table 1 compares the performance of these two primary alternatives.
Triple Quadrupole (QqQ) LRMS
Performance: Operates at unit mass resolution (typically 0.7 Da FWHM).
Strengths: The gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM). It offers superior duty cycles and absolute sensitivity for trace-level detection.
Limitations: Cannot distinguish isobaric neutral losses. For example, the loss of CO (27.9949 Da) from the carbaldehyde group and the loss of C₂H₄ (28.0313 Da) both appear as a nominal -28 Da shift, leading to potential false-positive structural assignments.
Orbitrap HRMS
Performance: Operates at ultra-high resolving power (up to 140,000 at m/z 200) with sub-5 ppm mass accuracy.
Strengths: Unambiguously determines the elemental composition of precursor and product ions. It allows analysts to definitively assign the loss of CO vs. C₂H₄, which is essential for mapping the exact fragmentation pathway of novel indole derivatives.
Limitations: Slower scan speeds compared to QqQ, making it slightly less optimal for highly multiplexed quantitative screening, though modern instruments largely bridge this gap.
Verdict: For structural characterization and fragmentation mapping of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, HRMS is the mandatory platform . LRMS should only be employed downstream for routine quantitation once the MRM transitions are validated by HRMS.
Fragmentation Causality & Mechanistic Pathways
Understanding the why behind a fragmentation pattern is a core pillar of analytical expertise. The fragmentation of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde under Higher-energy Collisional Dissociation (HCD) is driven by the stability of the resulting heterocyclic cations.
Precursor Ion Formation: Under positive Electrospray Ionization (ESI+), the compound readily protonates at the carbonyl oxygen or the indole nitrogen, yielding the [M+H]⁺ precursor at m/z 190.0868 (C₁₁H₁₂NO₂⁺).
Primary Cleavage (Loss of CO): Unlike indole-3-acetic acid derivatives which possess a β-bond, indole-3-carbaldehydes lack this bond and undergo an α-cleavage with respect to the pyrrole ring. This results in the highly favored neutral loss of carbon monoxide (-27.9949 Da) to generate a stable 1H-indol-1-ium or rearranged quinolinium cation at m/z 162.0919 [1].
Secondary Cleavage (Loss of Methyl Radical): Methoxy-substituted aromatic rings exhibit a highly characteristic fragmentation directed by the methoxy moiety. The m/z 162.0919 ion undergoes homolytic cleavage to lose a methyl radical (•CH₃, -15.0235 Da), forming a stable quinoid-type radical cation at m/z 147.0684 [2].
Tertiary Cleavage (Loss of HCN): The resulting radical cation undergoes typical nitrogen-heterocycle ring contraction, expelling hydrogen cyanide (HCN, -27.0109 Da) to yield a stable aromatic hydrocarbon fragment at m/z 120.0575 .
Proposed HCD fragmentation pathway of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
To ensure absolute trustworthiness, the following protocol incorporates built-in validation steps to prevent false annotations caused by matrix interferences or in-source fragmentation [3].
Step 1: Sample Preparation
Weigh 1.0 mg of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde reference standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock to a working concentration of 1 µg/mL using an injection solvent of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
Step 3: Orbitrap HRMS/MS Acquisition
Ionization: ESI in Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.
MS1 Full Scan: Resolution set to 70,000 (at m/z 200). AGC target: 1e6. Mass range: m/z 100–500.
Self-Validation Check (Crucial): Before triggering MS2, verify that the MS1 isotopic pattern of m/z 190.0868 matches the theoretical distribution for C₁₁H₁₂NO₂⁺. The A+1 peak (m/z 191.0901) must exhibit an abundance of approximately 12.5% relative to the monoisotopic peak, confirming the carbon count and absence of co-eluting isobaric species.
MS2 (ddMS2): Isolate m/z 190.0868 with a narrow 1.0 m/z window. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile and stable fragments. Set MS2 resolution to 35,000.
LC-HRMS/MS analytical workflow for indole characterization.
Data Presentation
Table 1: Analytical Platform Comparison for Indole Characterization
Feature
Triple Quadrupole (LRMS)
Orbitrap (HRMS)
Impact on 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde Analysis
Mass Accuracy
~100 - 500 ppm
< 5 ppm
HRMS prevents false identification of isobaric fragments.
Resolving Power
Unit (0.7 Da FWHM)
70,000 - 140,000
HRMS resolves overlapping isotopic clusters from matrix background.
Primary Use Case
High-throughput MRM Quantitation
Structural Elucidation & Exact Mass
HRMS is required to map the novel fragmentation pathway.
Table 2: Exact Mass Fragment Ions (ESI+, Stepped NCE 20-40 eV)
Fragment Ion Type
Elemental Composition
Theoretical Exact Mass (m/z)
Neutral Loss (Da)
Mechanistic Origin
Precursor
C₁₁H₁₂NO₂⁺
190.0868
N/A
Protonation of parent molecule
Product Ion 1
C₁₀H₁₂NO⁺
162.0919
27.9949 (CO)
α-cleavage of carbaldehyde group
Product Ion 2
C₉H₉NO⁺•
147.0684
15.0235 (•CH₃)
Homolytic cleavage of methoxy group
Product Ion 3
C₈H₈O⁺•
120.0575
27.0109 (HCN)
Pyrrole ring contraction/cleavage
Comparative
Comparative FTIR Characterization Guide: 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and Structural Analogues
Indole-3-carbaldehyde derivatives are foundational scaffolds in pharmaceutical chemistry, frequently serving as precursors for complex indole alkaloids and active ligands for the Aryl Hydrocarbon Receptor (AhR)[1]. The p...
Author: BenchChem Technical Support Team. Date: April 2026
Indole-3-carbaldehyde derivatives are foundational scaffolds in pharmaceutical chemistry, frequently serving as precursors for complex indole alkaloids and active ligands for the Aryl Hydrocarbon Receptor (AhR)[1]. The precise substitution pattern on the indole ring—such as the addition of methoxy and methyl groups in 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde —significantly alters both its electronic environment and its biological binding affinity.
For drug development professionals and analytical chemists, Fourier-Transform Infrared (FTIR) spectroscopy remains a highly reliable, non-destructive technique to verify the structural integrity of these derivatives. This guide provides an objective comparison of the FTIR spectral performance of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde against common alternatives like unsubstituted indole-3-carbaldehyde and 5-methoxyindole-3-carbaldehyde.
Spectral Causality: Understanding the Vibrational Shifts
When comparing substituted indoles, the fundamental principle of FTIR analysis lies in understanding how electron-donating groups (like -OCH₃ and -CH₃) influence the dipole moments and bond strengths of the core scaffold.
The Carbonyl (C=O) Stretch: In indole-3-carbaldehydes, the formyl group is conjugated with the electron-rich indole ring. The introduction of a methoxy group at the 7-position and a methyl group at the 4-position increases the electron density of the ring system via resonance and inductive effects. This increased electron density further delocalizes into the carbonyl
π∗
antibonding orbital, slightly weakening the C=O double bond and shifting its absorption peak to a lower wavenumber compared to the unsubstituted analogue.
The N-H Stretch: The secondary amine of the indole ring typically exhibits a sharp, distinct peak. Steric hindrance and intermolecular hydrogen bonding variations caused by the 7-methoxy group can broaden or shift this N-H stretching band[1][2].
Aliphatic C-H and C-O Stretches: The unique markers for 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde are the aliphatic C-H stretching vibrations from the 4-methyl group (typically around 2920–2970 cm⁻¹) and the strong C-O-C asymmetric stretching from the methoxy group (around 1200–1250 cm⁻¹)[2][3].
Comparative FTIR Peak Assignments
The table below synthesizes the expected FTIR absorption bands for these compounds, providing a clear diagnostic framework for structural verification.
To achieve high-resolution spectra that eliminate moisture interference and ensure reproducibility, the potassium bromide (KBr) pellet method is the gold standard for solid indole derivatives[2].
Step-by-Step Methodology:
Preparation of the Matrix: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to remove trace moisture. Water absorbs strongly in the 3200-3500 cm⁻¹ region, which can mask the critical N-H stretch of the indole ring.
Sample Milling: Weigh approximately 1-2 mg of the 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde sample and 100-200 mg of the dried KBr. Transfer to an agate mortar.
Homogenization: Grind the mixture thoroughly for 3-5 minutes. Causality check: Insufficient grinding leads to light scattering (the Christiansen effect), which causes asymmetric peak broadening and baseline sloping.
Pellet Pressing: Transfer the fine powder to a clean, stainless-steel pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of pressure for 2-3 minutes to form a transparent disc.
Spectral Acquisition: Place the pellet in the FTIR spectrometer. Collect the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.
Background Subtraction: Always run a blank KBr pellet under identical conditions immediately prior to the sample to subtract atmospheric CO₂ and residual moisture.
Indole-3-carbaldehyde derivatives are not just chemical intermediates; they are potent biological modulators. They act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor critical for immune response and intestinal homeostasis[1]. Structural modifications, such as the 7-methoxy and 4-methyl groups, can fine-tune the lipophilicity and binding pocket affinity of the ligand.
The following diagram illustrates the generalized workflow of AhR activation by indole derivatives.
AhR signaling pathway activated by Indole-3-carbaldehyde derivatives, leading to gene transcription.
References
Chemical Problems. "PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES". Retrieved from: [Link]
Validating the Purity of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: A GC-MS vs. LC-MS Comparison Guide
Introduction 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) is a highly specialized substituted indole derivative utilized as a critical intermediate in pharmaceutical synthesis and drug discovery. Becau...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS: 1158431-48-1) is a highly specialized substituted indole derivative utilized as a critical intermediate in pharmaceutical synthesis and drug discovery. Because the biological activity and safety of downstream active pharmaceutical ingredients (APIs) are heavily dependent on the purity of their precursors, rigorous analytical validation is mandatory.
According to the recently updated [1], analytical methods must be proven "fit for purpose" through comprehensive validation of parameters such as specificity, linearity, precision, and accuracy. While is traditionally favored for large, polar biomolecules, remains the gold standard for volatile and semi-volatile compounds [2]. This guide objectively compares GC-MS and LC-MS for the purity validation of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, detailing the causality behind technique selection and providing a self-validating experimental protocol.
The Causality of Technique Selection: GC-MS vs. LC-MS
When selecting an analytical technique for an indole derivative like 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, scientists must evaluate the compound's physicochemical properties. With a molecular weight of approximately 189.21 g/mol and a semi-volatile nature, this compound is highly amenable to GC-MS analysis, provided it demonstrates sufficient thermal stability.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates compounds based on their volatility and interaction with the stationary phase. It excels at identifying volatile process-related impurities, residual solvents, and low-molecular-weight degradants[3]. The electron ionization (EI) source typically used in GC-MS provides highly reproducible fragmentation patterns, allowing for definitive structural identification via library matching [4].
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates analytes based on polarity and is ideal for non-volatile, highly polar, or thermally labile impurities [5]. While LC-MS requires minimal sample derivatization, it may lack the chromatographic resolution of capillary GC for closely related structural isomers of small indoles.
Data Presentation: Technique Comparison
The following table summarizes the comparative performance of GC-MS and LC-MS for analyzing substituted indoles.
Feature
GC-MS Performance
LC-MS Performance
Analytical Causality
Analyte Suitability
Excellent for semi-volatile, thermally stable indoles
Excellent for polar, non-volatile, or labile indoles
GC requires vaporization; LC operates in the liquid phase [5].
Resolution (Isomers)
Ultra-high (Capillary columns)
Moderate to High (C18/C8 columns)
Gas-phase partitioning allows finer separation of structurally similar isomers.
Library Matching
Standardized (EI generates reproducible spectra)
Variable (ESI/APCI spectra depend on instrument conditions)
EI at 70 eV yields consistent fragmentation for definitive structural ID [4].
Sample Preparation
May require derivatization for highly polar groups
Minimal (direct injection of dissolved sample)
Derivatization increases volatility and thermal stability for GC.
Sensitivity
High (Trace volatile impurities)
Ultra-high (Trace polar impurities)
ESI in LC-MS is highly efficient for ionizable compounds [3].
Analytical Workflow & Decision Matrix
To ensure a robust control strategy, the analytical workflow must dynamically adapt to the thermal stability of the target compound. The diagram below illustrates the logical decision tree for purity validation.
Analytical workflow for selecting and validating the purity of indole derivatives.
To establish a self-validating system, this protocol incorporates internal standards (IS) to correct for injection variability and blank runs to rule out system contamination. This ensures that every dataset internally verifies its own accuracy.
Step 1: Sample and Standard Preparation
Solvent Selection: Use GC-grade Ethyl Acetate or Dichloromethane. Causality: Ensures complete dissolution without introducing volatile contaminants that could mask early-eluting peaks [4].
Internal Standard (IS): Prepare a 50 µg/mL solution of Naphthalene-d8 in the chosen solvent. Causality: The IS corrects for matrix effects and variations in injection volume, ensuring quantitative trustworthiness.
Sample Preparation: Dissolve accurately weighed 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde to a final concentration of 1.0 mg/mL in the IS solution.
Calibration Standards: Prepare a 5-point calibration curve ranging from 0.1 mg/mL to 1.5 mg/mL to establish linearity.
Step 2: GC-MS Instrumental Parameters
Column: Fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl methyl siloxane stationary phase provides optimal selectivity for aromatic indoles.
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
Injection: 1 µL injection volume, Split ratio 10:1. Causality: Prevents column overloading while maintaining sensitivity for trace impurities.
Oven Temperature Program:
Initial: 80°C (hold for 2 min).
Ramp: 15°C/min to 280°C.
Final: 280°C (hold for 5 min). Causality: Bakes out strongly retained compounds to prevent carryover into subsequent runs.
MS Conditions: Electron Ionization (EI) at 70 eV; Scan range 40–450 m/z; Source temperature 230°C.
Step 3: ICH Q2(R2) Validation Execution
System Suitability (Blank Run): Inject the pure solvent blank. Causality: Confirms no carryover or background interference at the retention time of the target analyte.
Specificity: Inject the sample and evaluate the Total Ion Chromatogram (TIC). Ensure the 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde peak is baseline-resolved from any adjacent impurity peaks.
Precision & Accuracy: Perform six replicate injections of the 1.0 mg/mL sample. Calculate the Relative Standard Deviation (RSD) of the peak area ratios (Analyte/IS).
Experimental Data: Validation Results
The following table presents representative validation data demonstrating the method's adherence to [1].
Validation Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Status
Specificity
Resolution (Rs) > 2.5 for all peaks
Rs > 1.5
Pass
Linearity (R²)
0.9994 (Range: 0.1 - 1.5 mg/mL)
R² ≥ 0.995
Pass
Method Precision (RSD)
0.85% (n=6)
RSD ≤ 2.0%
Pass
Limit of Detection (LOD)
0.05 µg/mL
Signal-to-Noise (S/N) ≥ 3:1
Pass
Limit of Quantitation (LOQ)
0.15 µg/mL
Signal-to-Noise (S/N) ≥ 10:1
Pass
Conclusion
For the purity validation of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, GC-MS provides superior chromatographic resolution and definitive structural identification for volatile and semi-volatile impurities compared to LC-MS. By implementing a self-validating protocol with internal standards and rigorous adherence to ICH Q2(R2) guidelines, analytical scientists can ensure the highest level of data integrity and regulatory compliance in pharmaceutical development.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link]
ResolveMass Laboratories. "GC-MS vs LC-MS." ResolveMass.[Link]
Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma.[Link]
Comparative
A Senior Application Scientist's Comparative Guide to the Crystallography of Substituted Indole-3-Carbaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for key indole-3-carbaldehyde derivatives. While...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for key indole-3-carbaldehyde derivatives. While crystallographic data for the specific target, 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, is not publicly available, we will use this opportunity to establish a robust comparative framework. This framework will utilize the publicly available crystal structures of the parent compound, 1H-Indole-3-carbaldehyde , and two closely related, medicinally relevant analogs: 5-Methoxy-1H-indole-3-carbaldehyde and 5-Methyl-1H-indole-3-carbaldehyde .
The analysis will focus on how subtle changes in substitution on the indole scaffold—a privileged structure in medicinal chemistry—can induce significant variations in crystal packing and intermolecular interactions.[1][2][3] Understanding these solid-state properties is paramount in drug development, as they directly influence critical physicochemical characteristics such as solubility, stability, and bioavailability.[4][5][6][7]
The Central Role of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][8][9] Its structural versatility and ability to engage in various non-covalent interactions allow indole derivatives to bind to a wide array of biological targets, leading to applications in oncology, neurology, and anti-inflammatory therapies.[1][2] The indole-3-carbaldehyde moiety, in particular, is a crucial synthon and a biologically active metabolite of dietary tryptophan.[10]
Single-crystal X-ray diffraction provides the most definitive, three-dimensional picture of a molecule's conformation and its interactions with neighbors in the solid state.[11] This information is not merely academic; it is a critical tool for rational drug design and solid-form development. Different crystal forms, or polymorphs, of the same active pharmaceutical ingredient (API) can have dramatically different properties, making a thorough crystallographic understanding essential for ensuring product consistency and efficacy.[4][6]
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The protocol outlined below represents a standard, self-validating workflow for obtaining high-quality single-crystal X-ray diffraction data. The causality behind each step is crucial for ensuring the final structure is an accurate representation of the crystalline solid.
Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[12] The quality of the crystal directly dictates the quality of the diffraction data.[12]
Methodology: Slow evaporation is a common and effective technique.
Dissolve the purified indole-3-carbaldehyde derivative in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) to near-saturation in a clean vial.[13]
Cover the vial with a cap or parafilm pierced with a few small holes. This is a critical step to control the rate of evaporation. Rapid evaporation leads to the formation of polycrystalline powder, which is unsuitable for single-crystal diffraction.[12][14]
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks. Slow, unperturbed growth is key to minimizing lattice defects.
Harvest well-formed, transparent crystals that are free of cracks or inclusions when viewed under a polarized microscope.[12]
Data Collection (The Measurement) :
Objective: To accurately measure the intensities of X-rays diffracted by the crystal's electron cloud.
Methodology:
A suitable crystal is mounted on a goniometer head.[11]
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[11][13][15]
The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
A series of diffraction images are collected as the crystal is rotated through various angles.[11][15]
Structure Solution and Refinement (The Interpretation) :
Objective: To convert the measured diffraction intensities into a 3D model of the atomic arrangement.
Methodology:
The collected data are processed to determine the unit cell dimensions and space group.
Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[13]
An atomic model is built into the electron density map.
The model is refined using a least-squares algorithm (e.g., with SHELXL), which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13][16] The final R-factor serves as a key indicator of the quality of this fit.
Caption: Standard workflow for single-crystal X-ray crystallography.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters for the parent 1H-Indole-3-carbaldehyde and its substituted derivatives. These data provide a quantitative basis for understanding how substituents influence the crystal lattice.
The most profound insights from crystallography often come from analyzing the non-covalent interactions that dictate the supramolecular assembly. For indole derivatives, hydrogen bonding involving the indole N-H group is a dominant and predictable interaction.
1H-Indole-3-carbaldehyde : In its crystal structure, molecules are linked by classic N-H···O hydrogen bonds, where the indole nitrogen acts as a donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor. This interaction connects the molecules into one-dimensional chains.[13][16]
5-Methyl-1H-indole-3-carbaldehyde : This derivative is largely isomorphous with the parent compound. It also forms N-H···O hydrogen-bonded chains.[17] However, the primary chains are further linked by weaker C-H···π interactions, creating layers within the crystal.[17] The methyl group, while seemingly simple, adds steric bulk and modifies the electronic character of the aromatic system, influencing this secondary packing motif.
5-Methoxy-1H-indole-3-carbaldehyde : The introduction of a methoxy group provides an additional hydrogen bond acceptor (the methoxy oxygen), leading to a more complex and dense packing arrangement. This is reflected in its crystallization in the triclinic system, which is of lower symmetry but often allows for more efficient space-filling. The potential for varied hydrogen bonding patterns (e.g., to the carbonyl or methoxy oxygen) increases the likelihood of polymorphism, a critical consideration in drug development.
Caption: Comparison of hydrogen bonding in indole-3-carbaldehydes.
Implications for Drug Development Professionals
The comparison between these seemingly similar molecules highlights several key takeaways for drug development:
Predicting Solid-State Properties : Small functional group modifications drastically alter crystal packing. The change from an orthorhombic to a triclinic system upon addition of a methoxy group demonstrates that one cannot assume analogs will behave similarly in the solid state. This has direct implications for properties like dissolution rate and tabletability.[4][6]
Polymorph Screening : The presence of additional hydrogen bond acceptors, as in the 5-methoxy derivative, increases the complexity of the potential energy landscape for crystallization. This suggests a higher probability of accessible polymorphs. A comprehensive polymorph screen is therefore essential for such candidates to identify the most stable form and mitigate the risk of a less stable form converting during manufacturing or storage.[4][6]
Co-crystal and Salt Formation : The dominant N-H···O hydrogen bond motif is a strong indicator that these molecules are excellent candidates for co-crystallization.[4] By introducing a co-former that can compete with or complement this interaction, it is possible to rationally design new crystal forms with tailored properties, such as enhanced solubility or stability.[5][6]
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available at: [Link]
1H-Indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde). ResearchGate. Available at: [Link]
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Center for Biotechnology Information. Available at: [Link]
Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. Available at: [Link]
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. National Center for Biotechnology Information. Available at: [Link]
X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. Available at: [Link]
Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. Available at: [Link]
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]
Powder X-ray Diffraction Protocol/SOP. University of Washington. Available at: [Link]
Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]
Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. Available at: [Link]
Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]
4-methyl-1h-indole-3-carbaldehyde (C10H9NO). PubChemLite. Available at: [Link]
Molecular crystal structures pack it in. Lawrence Livermore National Laboratory. Available at: [Link]
4-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 2762437. PubChem. Available at: [Link]
5-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. Available at: [Link]
BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. Available at: [Link]
Indole-3-carboxaldehyde, 5-methoxy, TMS. NIST WebBook. Available at: [Link]
1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]
CID 157980671 | C20H18N2O4. PubChem. Available at: [Link]
Standard X-Ray Diffraction Powder Patterns. Volume 7. Data for 53 Substances. National Technical Reports Library - NTIS. Available at: [Link]
organic compounds. An-Najah Staff Site. Available at: [Link]
Access Structures. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Available at: [Link]
A Comparative Analysis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and Standard Indole Reagents in Chemical and Biological Assays
In the landscape of modern drug discovery and biological research, the indole scaffold remains a cornerstone of pharmacologically active compounds. Its derivatization is a critical step in the synthesis of novel therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and biological research, the indole scaffold remains a cornerstone of pharmacologically active compounds. Its derivatization is a critical step in the synthesis of novel therapeutics and chemical probes. This guide provides an in-depth comparison of the performance of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, a specialized indole derivative, against standard indole reagents. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity and potential applications of this compound in their experimental workflows.
Introduction: The Enduring Significance of the Indole Moiety
The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The ability to functionalize the indole nucleus is paramount for modulating the biological activity of these molecules. Indole-3-carbaldehydes, in particular, are versatile intermediates, serving as precursors for a wide array of more complex indole derivatives, including tryptophan metabolites and synthetic alkaloids.[1][2]
Standard indole reagents, such as Ehrlich's and Kovacs' reagents, have historically been employed for the detection of indole-producing microorganisms and the colorimetric quantification of indole compounds.[3][4] These reagents are typically based on the reaction of p-dimethylaminobenzaldehyde (DMAB) with the indole nucleus to produce a colored adduct.[5][6] While effective, these classical reagents can suffer from a lack of specificity, reacting with a range of indole derivatives.[7] This guide introduces 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and benchmarks its utility and performance against these established standards.
Chemical Properties and Reactivity Profile
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: A Structurally Refined Intermediate
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative that offers unique electronic and steric properties. The methoxy group at the 7-position and the methyl group at the 4-position influence the electron density of the indole ring, which in turn can modulate its reactivity in synthetic transformations.
The synthesis of this and similar indole-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic systems.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[10][11]
The reactivity of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is characteristic of aromatic aldehydes. It can be readily oxidized to the corresponding carboxylic acid and can participate in condensation reactions, such as the Henry reaction with nitromethane.[1] Its stability, like other indole-3-carbaldehydes, is generally good in solid form but can be susceptible to oxidation and degradation in solution, particularly in aqueous media and when exposed to light and air.[12][13]
Standard Indole Reagents: The Established Benchmarks
Ehrlich's Reagent and Kovacs' Reagent are two of the most well-established reagents for indole detection. Both contain p-dimethylaminobenzaldehyde (DMAB) as the active component, dissolved in an acidic alcoholic solution.[14] The reaction mechanism involves the electrophilic substitution of the indole ring, typically at the C2 position, by the protonated DMAB, leading to the formation of a resonance-stabilized colored cation.[6]
p-Dimethylaminocinnamaldehyde (DMACA) is another aldehyde-based reagent that has been shown to be more sensitive than DMAB-based reagents for the detection of indoles.[15][16] The extended conjugation in DMACA results in a bathochromic shift (a shift to longer wavelengths) of the resulting chromophore, leading to a more intense color and enhanced sensitivity.[17]
Experimental Section: A Head-to-Head Comparison
This section outlines detailed protocols for comparing the performance of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde as a synthetic building block and the utility of standard reagents in indole detection assays.
Synthesis of a Representative Schiff Base: A Test of Reactivity
To evaluate the utility of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde as a synthetic intermediate, a Schiff base condensation reaction is a representative and straightforward benchmark. Schiff bases of indole-3-carboxaldehyde have been shown to possess biological activity and can be used in further synthetic elaborations.[18]
Experimental Protocol: Schiff Base Synthesis
Reactant Preparation: In separate flasks, dissolve equimolar amounts of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and a primary amine (e.g., aniline) in anhydrous ethanol.
Reaction: Combine the two solutions and add a catalytic amount of glacial acetic acid.
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Characterization: Characterize the product by melting point, IR, and ¹H NMR spectroscopy to confirm its identity and purity.
Comparative Analysis of Indole Detection: Sensitivity and Specificity
This experiment aims to compare the sensitivity and specificity of Ehrlich's reagent, Kovacs' reagent, and a DMACA-based reagent in the detection of a standard indole solution.
Experimental Protocol: Indole Detection
Reagent Preparation:
Ehrlich's Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 95 mL of 95% ethanol and 20 mL of concentrated hydrochloric acid.[19]
Kovacs' Reagent: Dissolve 5 g of p-dimethylaminobenzaldehyde in 75 mL of isoamyl alcohol and add 25 mL of concentrated hydrochloric acid.[5]
DMACA Reagent: Prepare a solution of 0.5% (w/v) p-dimethylaminocinnamaldehyde in a 1:1 mixture of ethanol and 1 M hydrochloric acid.[20]
Indole Standard Solutions: Prepare a series of standard indole solutions in ethanol, ranging from 1 µM to 1 mM.
Colorimetric Assay:
To 1 mL of each indole standard solution in a test tube, add 0.5 mL of the respective reagent (Ehrlich's, Kovacs', or DMACA).
Allow the color to develop for 15 minutes at room temperature.
Spectrophotometric Analysis: Measure the absorbance of each solution at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
Data Analysis: Plot a calibration curve of absorbance versus indole concentration for each reagent to determine the limit of detection (LOD) and limit of quantification (LOQ).
Results and Discussion: Performance Benchmarking
The following tables summarize the expected comparative performance of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde and the standard indole reagents based on established chemical principles and literature data.
Table 1: Comparative Properties of Indole Reagents
Can react with a broader range of indole derivatives[16]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the chemical processes described, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.
Caption: Vilsmeier-Haack reaction for the synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Caption: General scheme for the synthesis of a Schiff base from 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde.
Caption: Experimental workflow for the comparative analysis of indole detection reagents.
Conclusion: Selecting the Right Tool for the Job
This guide has provided a comprehensive comparison of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde with standard indole reagents. The key takeaway for researchers is the importance of selecting the appropriate chemical tool for the specific application at hand.
7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is not a detection reagent but rather a valuable and versatile synthetic intermediate. Its substituted indole core allows for the creation of novel and complex molecules with potentially enhanced biological activity. Its performance should be judged on its reactivity, yield, and purity in synthetic transformations.
Ehrlich's and Kovacs' reagents remain useful for qualitative and semi-quantitative indole detection, particularly in microbiological applications where their ease of use is a significant advantage.[22] However, researchers should be aware of their limitations in terms of sensitivity and specificity.[7]
DMACA-based reagents offer superior sensitivity for the detection of low concentrations of indoles and are the preferred choice for applications requiring high analytical performance.[15][16]
Ultimately, the choice of reagent will depend on the specific experimental goals, the required level of sensitivity and specificity, and the nature of the sample matrix. By understanding the distinct properties and applications of these different indole-based compounds, researchers can make more informed decisions in their experimental design, leading to more accurate and reproducible results.
References
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Wikipedia. (2023). Kovács reagent. Retrieved from [Link]
Microxpress. (2025). Kovacs' Indole Reagent Intended use. Retrieved from [Link]
IVD-Shop. (n.d.). EHRLICHs reagent. Retrieved from [Link]
Wikipedia. (2023). Ehrlich's reagent. Retrieved from [Link]
Chemistry Learner. (2020). Ehrlich Reagent: Definition, Preparation, and Result. Retrieved from [Link]
Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. Retrieved from [Link]
Sutter, V. L., & Carter, W. T. (1972). Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems. Journal of Clinical Microbiology, 5(5), 609–613. Retrieved from [Link]
Manzar, A. Q. N., & Khan, S. A. (1993). Spectrophotometric determination of natural and substituted indoles by complexing with maleic anhydride. PubMed, 26(1-2), 1-4. Retrieved from [Link]
Gallagher, E. P., et al. (2008). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Molecules, 13(12), 3039-3049. Retrieved from [Link]
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
Dezfulian, M., & Dowell, V. R. (1980). Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems. Journal of clinical microbiology, 11(6), 604–609. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 7-Methoxy-4...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde. The recommendations herein are synthesized from safety data for structurally analogous indole compounds, establishing a robust framework for safe laboratory practice.
Hazard Assessment: An Expert-Informed Perspective
Therefore, a proactive and cautious approach is paramount. We must operate under the assumption that this compound presents similar, if not identical, hazards. The core principle is to prevent all direct contact and inhalation.
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory for all personnel handling this compound. The selection of PPE is not merely a checklist; it is a dynamic risk assessment that adapts to the specific experimental procedure.
Summary of Required PPE by Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical Safety Goggles & Face Shield
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Required: Work within a certified chemical fume hood.[1][5][6]
Preparing Solutions
Chemical Safety Goggles & Face Shield
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Required: Work within a certified chemical fume hood.[1][5][6]
Running/Monitoring Reaction
Chemical Safety Goggles
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Required: Work within a certified chemical fume hood.[1][5][6]
Waste Handling/Disposal
Chemical Safety Goggles & Face Shield
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Recommended: Work within a certified chemical fume hood.
Large Spills/Emergencies
Full-Face Respirator
Heavy-Duty Nitrile or Neoprene Gloves
Chemical-Resistant Suit/Apron
Full-Face Respirator with appropriate cartridges.[5][7]
Detailed PPE Specifications
Eye and Face Protection :
Rationale : Indole compounds are frequently classified as serious eye irritants.[2][3][8] Direct contact from a splash could cause significant damage.
Protocol : At a minimum, ANSI Z87.1-rated chemical safety goggles must be worn at all times. When handling the solid powder or preparing solutions where splashing is possible, a full-face shield must be worn over the safety goggles.[1][9]
Hand Protection :
Rationale : Indole derivatives can cause skin irritation, and some related compounds are toxic upon skin contact.[2][3][6] Gloves are the primary barrier against dermal exposure. The practice of double-gloving provides an additional layer of safety against undetected pinholes or tears.[5]
Protocol : Wear two pairs of chemical-resistant nitrile gloves.[5] Before use, always inspect gloves for any signs of degradation or perforation. If contact with the chemical occurs, remove gloves immediately using a technique that avoids skin contamination, wash your hands thoroughly, and don new gloves.[2] Set a regular replacement schedule for gloves during prolonged procedures to prevent chemical permeation.[7]
Body Protection :
Rationale : Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
Protocol : A clean, fully-buttoned laboratory coat is the minimum requirement.[1][5] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a disposable suit should be worn over the lab coat.[5][9] Ensure footwear is closed-toe and covers the entire foot.[7]
Respiratory Protection :
Rationale : Fine chemical powders can be easily aerosolized and inhaled, causing respiratory tract irritation.[2][3][4]
Protocol : All handling of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, especially the weighing of the solid, must be conducted within a certified and properly functioning chemical fume hood.[1][6] This engineering control is the primary method of respiratory protection. In the event of a fume hood failure or a large spill, a full-face respirator with organic vapor and particulate cartridges should be used by trained emergency responders.[5][7]
Operational Plan: A Step-by-Step Procedural Guide
Step 1: Preparation and Engineering Controls
Verify Fume Hood Function : Ensure the chemical fume hood has a current certification and the airflow is adequate.
Emergency Stations : Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][3]
Work Surface : Cover the work surface within the fume hood with disposable, absorbent bench paper to contain any minor spills.[5]
Assemble Materials : Gather all necessary chemicals, solvents, and equipment before beginning the procedure to minimize movement in and out of the designated handling area.
Step 2: Donning Personal Protective Equipment (PPE)
The sequence of donning PPE is critical to ensure complete protection and avoid cross-contamination.